Carfecillin
描述
Carbenicillin Phenyl is the phenyl ester of carbenicillin, a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. Following absorption, carbenicillin phenyl sodium is rapidly hydrolyzed to the active carbenicillin, which binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.
The phenyl ester of CARBENICILLIN that, upon oral administration, is broken down in the intestinal mucosa to the active antibacterial. It is used for urinary tract infections.
属性
CAS 编号 |
27025-49-6 |
|---|---|
分子式 |
C23H22N2O6S |
分子量 |
454.5 g/mol |
IUPAC 名称 |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1 |
InChI 键 |
NZDASSHFKWDBBU-KVMCETHSSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
其他CAS编号 |
27025-49-6 |
相关CAS编号 |
21649-57-0 (hydrochloride salt) |
同义词 |
BRL 3475 BRL-3475 BRL3475 Carbenicillin Phenyl Sodium Carfecillin Carfecillin Sodium Salt Carphecillin Salt, Carfecillin Sodium Sodium Salt, Carfecillin Uticillin |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Carfecillin: A Technical Guide for Researchers
An In-depth Examination of Carfecillin as a Prodrug and its Active Metabolite, Carbenicillin, in Combating Bacterial Infections.
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a phenyl ester of carbenicillin, designed for researchers, scientists, and drug development professionals. This compound serves as a prodrug, which, following oral administration, undergoes rapid hydrolysis to release its active form, carbenicillin. This guide will delve into the specifics of this conversion, the antibacterial spectrum of carbenicillin, its molecular interaction with bacterial targets, and the mechanisms by which bacteria develop resistance.
The Prodrug Principle: From this compound to Carbenicillin
This compound itself possesses limited antibacterial activity. Its efficacy is almost entirely dependent on its in vivo hydrolysis to carbenicillin. This conversion is catalyzed by esterases present in serum and body tissues, a process that is notably rapid.[1] Following oral administration of this compound, carbenicillin reaches maximal serum concentrations of approximately 20 µg/mL in healthy individuals.[2] This prodrug strategy allows for effective oral delivery of carbenicillin, which itself is poorly absorbed from the gastrointestinal tract.
The hydrolysis of this compound to carbenicillin is a critical step in its mechanism of action. While the hydrolysis is rapid in biological matrices, it is slower in aqueous solutions.[1] This highlights the importance of host-mediated activation for the drug's antibacterial effect.
Molecular Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The active metabolite, carbenicillin, belongs to the β-lactam class of antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. Specifically, carbenicillin covalently binds to and inactivates essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs). PBPs are a group of transpeptidases, carboxypeptidases, and endopeptidases crucial for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.
By acylating the active site serine residue of PBPs, carbenicillin blocks their enzymatic activity. This disruption of peptidoglycan cross-linking weakens the cell wall, leading to cell elongation, morphological abnormalities, and ultimately, bacterial cell lysis and death.
Antibacterial Spectrum and Efficacy
Carbenicillin demonstrates a broad spectrum of activity, particularly against Gram-negative bacteria. It is notably effective against Pseudomonas aeruginosa, a common opportunistic pathogen.[3] Its activity also extends to other Gram-negative bacilli such as Escherichia coli and Proteus species.
The in vitro efficacy of carbenicillin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of Carbenicillin against various bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 3.13 - >1024 |
| Escherichia coli | 1.56 - 64 |
| Proteus mirabilis | 1.56 - 3.13 |
Source: Data compiled from multiple sources.
In conventional serial dilution tests, this compound exhibits an antibacterial spectrum similar to that of carbenicillin due to its extensive hydrolysis.[1] However, in experimental conditions where hydrolysis is limited, this compound shows less activity against Gram-negative bacilli and greater activity against Gram-positive cocci compared to carbenicillin.[1]
Interaction with Penicillin-Binding Proteins (PBPs)
The affinity of carbenicillin for different PBPs can vary, influencing its antibacterial efficacy against specific pathogens. Resistance to carbenicillin can arise from alterations in the structure of these target proteins, leading to reduced binding affinity. For instance, in some carbenicillin-resistant strains of Pseudomonas aeruginosa, the affinity of PBPs 1a, 1b, and 4 for carbenicillin was found to be decreased by nearly two orders of magnitude.[4]
While specific binding affinity data for carbenicillin across all PBPs in key pathogens is not extensively available in the compiled literature, the following table provides illustrative IC50 values for other β-lactams against PBPs in E. coli and P. aeruginosa to provide a comparative context for PBP inhibition.
Table 2: Illustrative 50% Inhibitory Concentrations (IC50s) of various β-Lactams against Penicillin-Binding Proteins (PBPs) in E. coli and P. aeruginosa
| Organism | PBP | Doripenem (µg/mL) | Imipenem (µg/mL) | Meropenem (µg/mL) | Ceftazidime (µg/mL) | Aztreonam (µg/mL) |
| E. coli | PBP 1a | 0.4 | 0.1 | 0.2 | 0.2 | >16 |
| PBP 1b | 0.3 | 0.1 | 0.2 | 0.4 | >16 | |
| PBP 2 | 0.008 | 0.008 | 0.008 | 8 | 2 | |
| PBP 3 | 0.2 | 1.6 | 0.6 | ≤0.07 | ≤0.07 | |
| P. aeruginosa | PBP 1a | 0.8 | 0.1 | 0.6 | 0.3 | 2 |
| PBP 1b | 0.6 | 0.1 | 0.6 | 1.6 | 2 | |
| PBP 2 | 0.04 | 0.1 | 0.06 | 4 | 4 | |
| PBP 3 | 0.06 | 0.3 | 0.08 | 0.1 | <0.02 |
Source: Adapted from a study on carbapenem and cephalosporin PBP affinities.[5]
Mechanisms of Bacterial Resistance
Bacterial resistance to carbenicillin can emerge through several mechanisms:
-
Alteration of Target PBPs: Mutations in the genes encoding PBPs can lead to structural changes that reduce the binding affinity of carbenicillin, rendering the antibiotic less effective.[4]
-
Reduced Outer Membrane Permeability: In Gram-negative bacteria, the outer membrane acts as a barrier to antibiotic entry. Alterations in the structure or number of porin channels can restrict the influx of carbenicillin into the periplasmic space where the PBPs are located.[4][6]
-
Enzymatic Degradation: The production of β-lactamase enzymes is a major mechanism of resistance to penicillins. These enzymes hydrolyze the β-lactam ring of carbenicillin, inactivating the antibiotic before it can reach its PBP targets.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for determining the MIC of carbenicillin.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Carbenicillin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Dilute the bacterial culture in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the carbenicillin stock solution in CAMHB across the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the carbenicillin dilution. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of carbenicillin at which there is no visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
Penicillin-Binding Protein (PBP) Competition Assay
This protocol describes a competitive binding assay using a radiolabeled penicillin to determine the affinity of carbenicillin for PBPs.
Materials:
-
Bacterial membrane preparation containing PBPs
-
Radiolabeled penicillin (e.g., [³H]benzylpenicillin)
-
Unlabeled carbenicillin
-
SDS-PAGE apparatus
-
Fluorography reagents
-
Scintillation counter
Procedure:
-
Incubation: Incubate aliquots of the bacterial membrane preparation with increasing concentrations of unlabeled carbenicillin for a defined period to allow for binding to PBPs.
-
Competitive Labeling: Add a fixed, saturating concentration of radiolabeled penicillin to each aliquot and incubate to label any PBPs not bound by carbenicillin.
-
Termination: Stop the reaction by adding an excess of cold (unlabeled) benzylpenicillin or by denaturation with SDS-PAGE sample buffer.
-
SDS-PAGE: Separate the membrane proteins by SDS-PAGE.
-
Fluorography: Treat the gel with a scintillant, dry it, and expose it to X-ray film to visualize the radiolabeled PBPs.
-
Quantification: The intensity of the bands corresponding to the PBPs will decrease with increasing concentrations of carbenicillin. Densitometry of the autoradiogram can be used to determine the concentration of carbenicillin required to inhibit 50% of the binding of the radiolabeled penicillin (IC50), which is a measure of its binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: this compound's prodrug activation and subsequent antibacterial action.
References
- 1. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbenicillin resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin-binding proteins, porins and outer-membrane permeability of carbenicillin-resistant and -susceptible strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive: Unraveling the Differences Between Carfecillin and Carbenicillin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core distinctions between the carboxypenicillin antibiotic Carbenicillin and its orally bioavailable prodrug, Carfecillin. This document provides a comprehensive comparison of their chemical structures, mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and clinical applications, supported by quantitative data, detailed experimental methodologies, and visual diagrams to elucidate key pathways and processes.
Introduction: A Tale of Two Penicillins
Carbenicillin, a semi-synthetic penicillin, was a significant advancement in antimicrobial therapy due to its activity against Pseudomonas aeruginosa and other challenging Gram-negative bacilli.[1][2] However, its clinical utility was limited by its poor oral absorption, necessitating parenteral administration.[3][4] To overcome this limitation, this compound, the phenyl ester of Carbenicillin, was developed as an orally active prodrug.[5][6][7] Upon oral administration, this compound is hydrolyzed in the intestinal mucosa to release Carbenicillin, the active therapeutic agent.[6][8] This fundamental difference in their route of administration and prodrug nature dictates their distinct clinical applications and pharmacokinetic profiles.
Chemical Structure and Physicochemical Properties
Carbenicillin is a carboxypenicillin, characterized by a carboxylic acid group in its side chain, which enhances its activity against Gram-negative bacteria.[2] this compound is the α-phenyl ester of Carbenicillin.[5][9]
| Property | This compound | Carbenicillin |
| Chemical Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(phenylcarbonyl)oxy]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | (2S,5R,6R)-6-(2-carboxy-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Molecular Formula | C23H22N2O6S | C17H18N2O6S |
| Molecular Weight | 454.50 g/mol | 378.40 g/mol |
| Administration Route | Oral | Parenteral (Intravenous or Intramuscular) |
| Bioavailability | Prodrug, hydrolyzed to active form | Not orally absorbed[3] |
Mechanism of Action
Both this compound, after its conversion to Carbenicillin, and Carbenicillin itself, exert their bactericidal effects by inhibiting the final step of bacterial cell wall synthesis.[1][2]
Inhibition of Peptidoglycan Synthesis
The primary target of Carbenicillin is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes, particularly transpeptidases, are essential for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall. By acylating the active site of these PBPs, Carbenicillin effectively blocks this cross-linking process. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]
Pharmacokinetics
The primary difference between this compound and Carbenicillin lies in their pharmacokinetic properties, stemming from their different routes of administration.
| Parameter | This compound (oral) | Carbenicillin (parenteral) |
| Absorption | Well absorbed from the GI tract and rapidly hydrolyzed to Carbenicillin[6][9] | Not absorbed from the GI tract[3] |
| Bioavailability | The bioavailability of a similar oral prodrug, carbenicillin indanyl sodium, is 30-40%[2] | 100% (IV), rapid and complete (IM) |
| Protein Binding | Data for this compound is limited; Carbenicillin is 30-60% protein-bound[9] | 30-60%[9] |
| Metabolism | Hydrolyzed in the intestinal mucosa to Carbenicillin and phenol[10] | Minimal metabolism |
| Half-life | Not applicable (prodrug) | Approximately 1 hour in adults with normal renal function[4] |
| Excretion | Excreted as Carbenicillin and phenol conjugates in the urine[10] | Primarily excreted unchanged in the urine via glomerular filtration and tubular secretion |
This compound: The Prodrug Advantage
The oral administration of this compound leads to the generation of high concentrations of Carbenicillin in the urine.[10] This makes it particularly suitable for the treatment of urinary tract infections (UTIs).
Antibacterial Spectrum and Potency
The in vivo antibacterial activity of this compound is attributable to the released Carbenicillin.[9] Therefore, their antibacterial spectra are largely identical. Carbenicillin is active against a range of Gram-positive and Gram-negative bacteria, with its most notable activity against Pseudomonas aeruginosa and Proteus species.[2]
| Organism | Carbenicillin MIC (µg/mL) |
| Pseudomonas aeruginosa | 3.13 - >1024 |
| Escherichia coli | 1.56 - 64 |
| Proteus mirabilis | 1.56 - 3.13 |
Note: MIC values can vary depending on the strain and testing methodology.[11]
Interestingly, in vitro studies where the hydrolysis of this compound is minimized have shown that this compound itself possesses greater activity against Gram-positive cocci and lesser activity against Gram-negative bacilli compared to Carbenicillin.[9] However, in the presence of serum, rapid hydrolysis occurs, and the observed activity is solely that of Carbenicillin.[9]
Mechanisms of Resistance
Bacterial resistance to Carbenicillin is a significant clinical concern and primarily occurs through three main mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes is the most common mechanism of resistance. These enzymes hydrolyze the β-lactam ring of Carbenicillin, rendering it inactive.[1]
-
Alteration of Target Site: Modifications in the structure of PBPs can reduce their affinity for Carbenicillin, preventing the antibiotic from effectively inhibiting cell wall synthesis.
-
Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as alterations in porin channels, can limit the entry of Carbenicillin into the bacterial cell. Additionally, some bacteria possess efflux pumps that actively transport the antibiotic out of the cell.[1]
Clinical Applications
The differing pharmacokinetic profiles of this compound and Carbenicillin lead to their distinct clinical uses.
-
This compound: Primarily indicated for the treatment of acute and chronic urinary tract infections caused by susceptible organisms, including E. coli, Proteus spp., and P. aeruginosa.[6] Its use is favored in this context due to the high urinary concentrations of the active drug.
-
Carbenicillin: Used for the treatment of more severe and systemic infections, including septicemia, respiratory tract infections, and infections in immunocompromised patients, particularly those caused by P. aeruginosa and other susceptible Gram-negative bacteria.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Carbenicillin against various bacterial isolates is a critical measure of its in vitro potency. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are employed to ensure reproducibility and comparability of results.[10][12]
Principle of Broth Microdilution Method (as per CLSI/EUCAST guidelines):
-
Preparation of Antimicrobial Agent: A stock solution of Carbenicillin is prepared and serially diluted in a specific growth medium (e.g., Mueller-Hinton broth) to create a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.
-
Inoculation: A precise volume of the bacterial inoculum is added to each well of a microtiter plate containing the different concentrations of Carbenicillin.
-
Incubation: The microtiter plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Pharmacokinetic Analysis in Human Subjects
Determining the pharmacokinetic profile of this compound and Carbenicillin involves the administration of the drug to healthy volunteers or patients and the subsequent measurement of drug concentrations in biological fluids over time.
General Protocol Outline:
-
Subject Recruitment and Dosing: A cohort of subjects receives a single oral dose of this compound or a parenteral dose of Carbenicillin.
-
Sample Collection: Blood and urine samples are collected at predefined time points before and after drug administration.
-
Sample Processing and Analysis: Plasma and urine samples are processed to extract the drug and its metabolites. The concentrations of this compound (if applicable), Carbenicillin, and any metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Pharmacokinetic Parameter Calculation: The concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
Bioavailability (for oral this compound): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration of Carbenicillin.
-
Conclusion
This compound and Carbenicillin represent a classic example of a prodrug strategy employed to enhance the clinical utility of an effective antibiotic. While they share the same active moiety and mechanism of action, their distinct routes of administration and resulting pharmacokinetic profiles lead to different therapeutic applications. This compound serves as a valuable oral option for treating urinary tract infections, while Carbenicillin remains a tool for managing more severe, systemic Gram-negative infections. A thorough understanding of their individual characteristics is crucial for their appropriate and effective use in clinical practice and for guiding future drug development efforts in the ongoing battle against bacterial resistance.
References
- 1. Pharmacokinetics of carbenicillin in neonates of normal and low birth weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of Peptidoglycan in Methicillin-Resistant Staphylococcus Aureus and Its Inhibition by Beta-lactams [dash.harvard.edu]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, hydrolysis, and oral absorption of alpha-carboxy esters of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Carbenicillin - Wikipedia [en.wikipedia.org]
- 12. ESCMID: EUCAST [escmid.org]
An In-Depth Technical Guide to Carfecillin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carfecillin is a semi-synthetic β-lactam antibiotic that functions as an orally administered prodrug of carbenicillin.[1][2] Upon absorption, it is rapidly hydrolyzed to carbenicillin, which exerts its antibacterial activity by inhibiting the synthesis of the bacterial cell wall. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the study of this compound. Detailed protocols for its synthesis, purification, characterization, and the evaluation of its antibacterial efficacy are presented to support further research and development in the field of antibacterial agents.
Chemical Structure and Identification
This compound, chemically known as the phenyl ester of carbenicillin, is a derivative of the penicillin core structure.[1] Its structure is characterized by the presence of a β-lactam ring fused to a thiazolidine ring, with a side chain that is an alpha-phenyl ester of carbenicillin.
| Identifier | Value |
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[3-oxo-3-(phenoxy)-2-phenylpropanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2] |
| CAS Number | 27025-49-6[2] |
| Molecular Formula | C₂₃H₂₂N₂O₆S[2] |
| SMILES | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4">C@@HC(=O)O)C |
| InChI | InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. As a prodrug, its properties are designed to enhance oral bioavailability, with subsequent conversion to the active form, carbenicillin.
| Property | Value |
| Molecular Weight | 454.50 g/mol |
| logP (calculated) | 3.17 |
| Topological Polar Surface Area | 113.01 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 7 |
| pKa (acidic) | 2.79, 10.83 |
Mechanism of Action and Antibacterial Spectrum
This compound itself is not the active antibacterial agent. It is the phenyl ester of carbenicillin and is designed to be hydrolyzed in the body to release the active drug, carbenicillin.[1]
Figure 1: Mechanism of action of this compound as a prodrug of Carbenicillin.
The antibacterial spectrum of this compound is therefore identical to that of carbenicillin. Carbenicillin is effective against a range of Gram-positive and Gram-negative bacteria. It is particularly noted for its activity against Pseudomonas aeruginosa and certain species of Proteus.[3]
Experimental Protocols
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the primary literature, a general approach can be inferred from the synthesis of similar penicillin esters. The synthesis would involve the esterification of the carboxylic acid group of carbenicillin with phenol. A plausible synthetic route is the reaction of carbenicillin with a phenoxycarbonylating agent or the direct esterification catalyzed by a suitable coupling agent.
A general procedure for the synthesis of penicillin sodium salts from the corresponding acid involves dissolving the acid in a suitable organic solvent (e.g., ethyl acetate), followed by the addition of a sodium salt of a weak organic acid, such as sodium 2-ethylhexanoate, to precipitate the penicillin sodium salt.[4]
Purification of this compound
Purification of this compound can be achieved through recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests.[5]
General Recrystallization Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Characterization of this compound
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[6]
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).
-
Expected Signals: The spectrum would show characteristic signals for the protons of the penicillin core, the phenyl group, and the phenoxy group. The chemical shifts and coupling constants would be consistent with the assigned structure.
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated solution of this compound in a deuterated solvent.
-
Acquisition: Record the ¹³C NMR spectrum.
-
Expected Signals: The spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the β-lactam, ester, and amide groups, as well as the aromatic carbons.
4.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of this compound and to monitor the progress of its synthesis and purification.[7]
General HPLC Method:
-
Column: A reverse-phase C18 column is typically suitable for the analysis of penicillins.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the molecule exhibits strong absorbance (e.g., around 220-280 nm).
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be determined by the relative area of the main peak.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. This compound | C23H22N2O6S | CID 33672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. rsc.org [rsc.org]
- 7. Separation of Carbenicillin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Synthesis of Carfecillin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carfecillin, the α-carboxyphenyl ester of carbenicillin, is a prodrug of the broad-spectrum antibiotic carbenicillin. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives. It details the chemical pathways, experimental methodologies, and quantitative data associated with its production. The information is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of β-lactam antibiotics.
Introduction
This compound is a semi-synthetic β-lactam antibiotic that belongs to the carboxypenicillin subgroup.[1] It is designed as an orally administrable prodrug of carbenicillin, which itself has poor oral bioavailability. Following oral administration, this compound is hydrolyzed in the intestinal mucosa to release the active therapeutic agent, carbenicillin.[2][3] Carbenicillin exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall. This guide will focus on the chemical synthesis of this compound, a critical process for its production as a therapeutic agent.
Chemical Synthesis of this compound
The synthesis of this compound originates from the penicillin nucleus, 6-aminopenicillanic acid (6-APA), which is a common precursor for many semi-synthetic penicillins.[4] The overall process can be conceptually divided into two main stages:
-
Synthesis of Carbenicillin: Acylation of 6-aminopenicillanic acid (6-APA) with a derivative of phenylmalonic acid.
-
Esterification of Carbenicillin: Formation of the α-carboxyphenyl ester of carbenicillin to yield this compound.
Synthesis of Carbenicillin from 6-APA
The synthesis of carbenicillin involves the acylation of the 6-amino group of 6-aminopenicillanic acid. A common method utilizes a suitably activated derivative of phenylmalonic acid.
Experimental Protocol: Synthesis of Carbenicillin (General Procedure)
-
Materials: 6-Aminopenicillanic acid (6-APA), Phenylmalonic acid, Thionyl chloride, Pyridine, appropriate solvents (e.g., Dichloromethane, Acetone).
-
Step 1: Activation of Phenylmalonic Acid: Phenylmalonic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting phenylmalonic acid with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually performed in an inert solvent like dichloromethane at a controlled temperature.
-
Step 2: Acylation of 6-APA: The freshly prepared phenylmalonyl chloride is then reacted with 6-APA. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed at low temperatures (e.g., 0-5 °C) to minimize degradation of the β-lactam ring.
-
Step 3: Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the carbenicillin. This may involve acidification to precipitate the product, followed by filtration, washing with cold water, and drying under vacuum.
Synthesis of this compound from Carbenicillin
This compound is the α-carboxyphenyl ester of carbenicillin. The synthesis involves the esterification of the carboxylic acid group of the phenylmalonic acid side chain of carbenicillin with phenol. A detailed experimental procedure for the synthesis of this compound and other α-carboxy esters of carbenicillin was reported by Clayton et al. (1975).[5]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound (the α-carboxyphenyl ester of carbenicillin) is detailed in the Journal of Medicinal Chemistry, 1975, Vol. 18, No. 2, pages 172-177.[5] The general approach involves the reaction of carbenicillin with a suitable phenoxycarbonylating agent.
-
Materials: Carbenicillin, Diphenyl carbonate or Phenyl chloroformate, a suitable base (e.g., triethylamine), and an appropriate solvent (e.g., acetone, dichloromethane).
-
General Procedure: Carbenicillin is dissolved in a suitable solvent containing a base. A phenoxycarbonylating agent, such as diphenyl carbonate or phenyl chloroformate, is added to the solution. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
-
Purification: The resulting this compound is then purified from the reaction mixture. Purification methods may include extraction, crystallization, and column chromatography to achieve the desired purity.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of penicillin derivatives. The specific yield and purity for the synthesis of this compound would be detailed in the primary literature.[5]
| Step | Product | Typical Yield (%) | Typical Purity (%) | Analytical Method |
| 1 | Carbenicillin | 70-85 | >95 | HPLC, NMR |
| 2 | This compound | 60-75 | >98 | HPLC, NMR, Mass Spectrometry |
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Overall synthesis pathway of this compound from 6-APA.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
In Vivo Conversion of this compound
Caption: In vivo activation of the prodrug this compound.
References
- 1. Synthesis and properties of disodium tetraethyleneglycol-bis-(alpha-carboxybenzylpenicillin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. [Conversion of penicillins into cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, hydrolysis, and oral absorption of alpha-carboxy esters of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Degradation Pathway and Byproducts of Carfecillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carfecillin, a phenyl ester prodrug of carbenicillin, is a semisynthetic penicillin antibiotic. As a prodrug, it is designed to be hydrolyzed in the body to release the active therapeutic agent, carbenicillin. Understanding the degradation pathway and the resulting byproducts of this compound is crucial for ensuring its stability, efficacy, and safety. This technical guide provides a comprehensive overview of the degradation kinetics, pathways, and byproducts of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Degradation Pathway: Hydrolysis
The primary mechanism of this compound degradation is hydrolysis, which can occur at two main sites on the molecule: the ester linkage and the β-lactam ring. The rate and predominant site of hydrolysis are significantly influenced by the pH of the aqueous environment.[1]
pH-Dependent Hydrolysis
-
Acidic Conditions (pH < 3): In a highly acidic environment, the degradation of the β-lactam ring is the exclusive pathway. This compound is notably more stable in acidic media compared to its active metabolite, carbenicillin.[1]
-
Alkaline Conditions (pH > 7): Under alkaline conditions, the hydrolysis of the ester bond is very rapid, leading to the formation of carbenicillin. The subsequent degradation of the β-lactam ring of the newly formed carbenicillin then proceeds. The overall rate of inactivation of this compound in alkaline solutions is comparable to that of carbenicillin due to the swift initial ester cleavage.[1]
Degradation Byproducts
The hydrolysis of this compound yields several byproducts, depending on the site of cleavage:
-
Ester Hydrolysis: The cleavage of the phenyl ester bond results in the formation of:
-
Carbenicillin: The active antibiotic.
-
Phenol
-
-
β-Lactam Ring Hydrolysis: The opening of the four-membered β-lactam ring, a characteristic degradation pathway for all penicillin-class antibiotics, leads to the formation of:
-
This compound-penicilloic acid: This inactive metabolite is formed by the hydrolytic cleavage of the amide bond within the β-lactam ring.
-
The degradation of the primary byproduct, carbenicillin, also contributes to the overall byproduct profile, primarily through the hydrolysis of its β-lactam ring to form carbenicillin-penicilloic acid .
Visualizing the Degradation Pathway
The degradation of this compound can be visualized as a two-step process, with the initial hydrolysis being pH-dependent.
References
An In-depth Technical Guide to the Solubility of Carfecillin in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Carfecillin. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide also includes solubility information for its active metabolite, Carbenicillin, to provide a valuable comparative context for formulation development and experimental design.
This compound is the phenyl ester of Carbenicillin and functions as a prodrug.[1][2] Upon oral administration, it is designed to be absorbed and then hydrolyzed by esterases in the body to release the active antibacterial agent, Carbenicillin.[1][2] Therefore, understanding the solubility of both this compound and its parent drug, Carbenicillin, is crucial for researchers in the fields of drug formulation and development.
Solubility of this compound
This compound's stability in aqueous solutions is a key consideration, as it can hydrolyze to Carbenicillin. This hydrolysis is noted to be less rapid in aqueous solutions compared to in the presence of serum or body tissues.[2]
Published quantitative solubility data for this compound in a range of common laboratory solvents is scarce. However, qualitative information is available for its sodium salt.
Table 1: Qualitative Solubility of this compound Sodium
| Solvent Name | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] |
This information is for this compound Sodium, the salt form of the compound.
Comparative Solubility of Carbenicillin
Given that this compound is a prodrug of Carbenicillin, the solubility of Carbenicillin and its salts is highly relevant for understanding the behavior of the active compound in various experimental and physiological conditions. The following table summarizes the available quantitative and qualitative solubility data for Carbenicillin and its salts.
Table 2: Solubility of Carbenicillin and its Salts in Various Solvents
| Compound | Solvent | Solubility | Notes |
| Carbenicillin Disodium | Water | 1 g in 1.2 mL | [4] |
| Carbenicillin Disodium | Alcohol | 1 g in 25 mL | [4] |
| Carbenicillin Disodium | Methanol | Soluble | [4] |
| Carbenicillin Disodium | Acetone | Insoluble | [4] |
| Carbenicillin Disodium | Chloroform | Insoluble | [4] |
| Carbenicillin Disodium | Ether | Insoluble | [4] |
| Carbenicillin Sodium | Ethanol | ~ 2.5 mg/mL | [5] |
| Carbenicillin Sodium | DMSO | ~ 15 mg/mL | [5] |
| Carbenicillin Sodium | Dimethyl Formamide (DMF) | ~ 10 mg/mL | [5] |
| Carbenicillin Sodium | PBS (pH 7.2) | ~ 5 mg/mL | [5] |
| Carbenicillin | Water | 451 mg/L | [4] |
| Carbenicillin Ready Made Solution | Water/Ethanol | 100 mg/mL |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound, based on the widely used shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (or its salt)
-
Selected laboratory solvent (e.g., water, ethanol, phosphate-buffered saline)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
HPLC-grade mobile phase solvents
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a supernatant aliquot from each vial, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a clean vial. Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Analyze the prepared standard solutions and the diluted sample solutions by HPLC. The HPLC method should be validated for specificity, linearity, accuracy, and precision for this compound.
-
Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: A flowchart of the shake-flask method for solubility determination.
This guide provides a foundational understanding of this compound's solubility, leveraging available data for its active form, Carbenicillin, and outlining a standard experimental approach for its direct measurement. For any specific application, it is recommended to experimentally determine the solubility of this compound under the conditions of interest.
References
- 1. This compound | C23H22N2O6S | CID 33672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Carfecillin: A Technical Guide to its Discovery, Mechanism, and Historical Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carfecillin, the α-phenyl ester of carbenicillin, was developed as an orally administered prodrug to overcome the poor oral bioavailability of its parent compound, carbenicillin.[1][2][3][4] Upon oral administration, this compound is hydrolyzed in the intestinal mucosa and blood to release carbenicillin, the active β-lactam antibiotic.[5][6][7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, pharmacokinetic profile, in vitro activity, and clinical history of this compound, with a focus on its use in the treatment of urinary tract infections (UTIs), particularly those caused by Pseudomonas aeruginosa.[2][8]
Discovery and History of Use
The development of this compound was driven by the need for an oral antibiotic with a spectrum of activity similar to carbenicillin, which is effective against Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa, but requires parenteral administration.[7][9] Scientists at Beecham Research Laboratories synthesized a series of α-carboxy esters of carbenicillin, leading to the selection of the phenyl ester, this compound (BRL 3475), for further development due to its favorable hydrolysis and absorption characteristics.[9]
This compound was introduced into clinical practice for the treatment of UTIs.[6][8][10] Its ability to deliver high concentrations of carbenicillin to the urinary tract made it a valuable therapeutic option, especially for infections caused by carbenicillin-sensitive strains of P. aeruginosa and other Gram-negative bacilli.[2][8]
Mechanism of Action
This compound itself is a prodrug and does not possess intrinsic antibacterial activity. Its efficacy is dependent on its in vivo hydrolysis to carbenicillin.[7][11]
Carbenicillin, a member of the carboxypenicillin subgroup of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[5] This disruption of cell wall integrity leads to bacterial cell lysis and death.[5]
Chemical Synthesis
The synthesis of this compound involves the esterification of the α-carboxyl group of carbenicillin with phenol. A common method involves the reaction of carbenicillin with a phenylating agent, such as phenyl chloroformate, in the presence of a suitable base.
References
- 1. Pharmacokinetic and clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Volunteer and clinical studies with this compound: a new orally administered ester of carbenicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a long-term ascending urinary tract infection mouse model for antibiotic treatment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. The treatment of simple and complicated urinary tract infections with this compound; a new oral ester of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, hydrolysis, and oral absorption of alpha-carboxy esters of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of single- and eight-day treatment of urinary tract infections with this compound (Uticillin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound and carindacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antibacterial Spectrum of Carfecillin's Active Form: Carbenicillin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carfecillin is an orally administered prodrug, the phenyl ester of carbenicillin, which is rapidly hydrolyzed in vivo to its active form, carbenicillin.[1][2][3][4][5] Carbenicillin is a semisynthetic carboxypenicillin, a class of β-lactam antibiotics, that exerts a bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7][8] This guide provides a detailed overview of the antibacterial spectrum of carbenicillin, its mechanism of action, relevant experimental protocols for susceptibility testing, and mechanisms of bacterial resistance. The primary focus is on the quantitative assessment of its activity against a range of clinically significant bacteria, particularly its established efficacy against Pseudomonas aeruginosa and various Gram-negative pathogens.[6][9]
Introduction
This compound was developed to improve the oral bioavailability of carbenicillin, which is poorly absorbed from the gastrointestinal tract and must be administered parenterally.[6][10] As the phenyl ester of carbenicillin, this compound is absorbed after oral administration and subsequently hydrolyzed by esterases in the intestinal mucosa and serum to release the active carbenicillin moiety.[3][4][11] This conversion is rapid and efficient, allowing this compound to be an effective oral treatment for infections caused by susceptible organisms, most notably urinary tract infections.[3][4] The in vitro antibacterial activity of this compound is almost entirely attributable to the carbenicillin it releases upon hydrolysis.[1][11]
Mechanism of Action
Carbenicillin, the active form of this compound, is a member of the β-lactam class of antibiotics. Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[7][12] The core mechanism involves the following steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Carbenicillin binds to and inactivates PBPs, which are bacterial enzymes (transpeptidases, carboxypeptidases) located on the inner bacterial cell membrane.[2][6][7]
-
Inhibition of Peptidoglycan Synthesis: PBPs are essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that provides the cell wall with its structural rigidity.[2][7] By acylating the active site of these enzymes, carbenicillin blocks this transpeptidation step.[6][10]
-
Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall. In the hypotonic environment of host tissues, this structural failure results in osmotic instability, cell lysis, and bacterial death, particularly in actively dividing bacteria.[6][7]
Caption: Mechanism of Carbenicillin action on a bacterial cell.
Antibacterial Spectrum
Carbenicillin exhibits a broad spectrum of activity, which was notable at the time of its development for its inclusion of many Gram-negative bacteria that were resistant to earlier penicillins.[6] It is particularly effective against Pseudomonas aeruginosa, Proteus species, and Escherichia coli.[6][13] Its activity against Gram-positive organisms is more limited.[8]
Quantitative Susceptibility Data
The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antibiotic's potency against a specific microorganism. The following table summarizes published MIC ranges for carbenicillin against several medically significant bacterial species.
| Organism | MIC Range (µg/mL) | Notes |
| Pseudomonas aeruginosa | 3.13 - >1024 | Activity is highly strain-dependent. |
| Escherichia coli | 1.56 - 64 | Effective against many strains causing urinary tract infections. |
| Proteus mirabilis | 1.56 - 3.13 | Generally highly susceptible. |
| Staphylococcus aureus | 4.88 - 312 | Activity is variable; not a primary agent for Staphylococcal infections. |
| Enterococcus faecalis | >0.312 | Often used in combination therapy. |
(Data sourced from references[10][13][14])
Experimental Methodologies
The determination of carbenicillin's antibacterial spectrum relies on standardized antimicrobial susceptibility testing (AST) methods. The broth microdilution method for determining the MIC is a foundational technique.
Broth Microdilution Protocol for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
1. Preparation of Inoculum:
- Select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate after 18-24 hours of incubation.
- Transfer colonies to a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the broth at 35-37°C until the turbidity matches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
- Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of carbenicillin in an appropriate solvent (e.g., sterile water).[16]
- Perform serial two-fold dilutions of the carbenicillin stock solution in Mueller-Hinton Broth using a 96-well microtiter plate to achieve a range of desired final concentrations (e.g., from 1024 µg/mL down to 0.5 µg/mL).[17]
3. Inoculation and Incubation:
- Add the diluted bacterial inoculum to each well of the microtiter plate containing the carbenicillin dilutions.
- Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
- Incubate the plate at 35-37°C for 16-24 hours in ambient air.[15]
4. Interpretation of Results:
- Following incubation, examine the wells for visible turbidity (bacterial growth).
- The MIC is the lowest concentration of carbenicillin at which there is no visible growth (clear well).[16][17]
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_inoculum [label="1. Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep_dilutions [label="2. Prepare Serial Dilutions\nof Carbenicillin in Microtiter Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
inoculate [label="3. Inoculate Plate with\nStandardized Bacterial Suspension", fillcolor="#FBBC05", fontcolor="#202124"];
incubate [label="4. Incubate Plate\n(35-37°C for 16-24h)", fillcolor="#FBBC05", fontcolor="#202124"];
read [label="5. Visually Inspect Wells\nfor Turbidity", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=3, height=1];
determine_mic [label="6. Determine MIC\n(Lowest concentration with no growth)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prep_inoculum;
prep_inoculum -> prep_dilutions;
prep_dilutions -> inoculate;
inoculate -> incubate;
incubate -> read;
read -> determine_mic;
determine_mic -> end;
}
Caption: Standard workflow for MIC determination via broth microdilution.
Mechanisms of Resistance
Bacterial resistance to carbenicillin, as with other β-lactam antibiotics, is a significant clinical challenge. The primary mechanisms include:
-
β-Lactamase Production: This is the most common resistance mechanism. Bacteria acquire genes that encode for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive.[7][8][18]
-
Alteration of PBPs: Mutations in the genes encoding PBPs can reduce the binding affinity of carbenicillin to its target, thereby decreasing its efficacy.[7]
-
Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, such as the modification or loss of porin channels, can restrict carbenicillin's access to the periplasmic space where the PBPs are located.
-
Efflux Pumps: Some bacteria possess or acquire efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching a sufficient intracellular concentration to be effective.[7]
Conclusion
This compound serves as an effective oral prodrug for carbenicillin, delivering an active antibiotic with a significant antibacterial spectrum, especially against Gram-negative pathogens like P. aeruginosa. The efficacy of carbenicillin is directly related to its ability to disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins. Understanding its quantitative activity through standardized MIC testing is crucial for its appropriate clinical and research applications. The continuing emergence of resistance, primarily through β-lactamase production, underscores the need for ongoing surveillance and prudent use of this important antibiotic class.
References
- 1. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H22N2O6S | CID 33672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound [drugcentral.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. grokipedia.com [grokipedia.com]
- 7. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]
- 8. himedialabs.com [himedialabs.com]
- 9. mims.com [mims.com]
- 10. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Carbenicillin - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. microxpress.in [microxpress.in]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]
- 18. khimexpert.com [khimexpert.com]
Methodological & Application
Carfecillin In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carfecillin is an orally administered phenyl ester of carbenicillin, functioning as a prodrug. Following administration, it is rapidly hydrolyzed by esterases in the intestinal mucosa and serum to release the active antibacterial agent, carbenicillin. Carbenicillin belongs to the carboxypenicillin subclass of β-lactam antibiotics and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Given that the in vitro antibacterial activity of this compound is attributable to carbenicillin, standardized susceptibility testing protocols and interpretive criteria established for carbenicillin are applicable. This document provides detailed methodologies for determining the in vitro susceptibility of bacterial isolates to this compound, based on established protocols for carbenicillin from leading standards organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action
Carbenicillin, the active form of this compound, inhibits the final step of peptidoglycan synthesis in bacterial cell walls. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan strands. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Data Presentation: Quality Control Ranges
As this compound is not routinely tested, quality control should be performed using Carbenicillin with standard ATCC® reference strains. The expected ranges for quality control testing are based on CLSI guidelines.
Table 1: Quality Control Ranges for Carbenicillin Susceptibility Testing (CLSI M100)
| Quality Control Strain | Test Method | Antimicrobial Agent | Concentration | Acceptable Range |
| Escherichia coli ATCC® 25922 | Disk Diffusion | Carbenicillin | 100 µg | 23-29 mm |
| Pseudomonas aeruginosa ATCC® 27853 | Disk Diffusion | Carbenicillin | 100 µg | 18-24 mm |
Note: MIC quality control ranges for Carbenicillin are not consistently provided in recent CLSI M100 editions, reflecting its diminished clinical use. Laboratories should establish their own internal quality control ranges for MIC testing based on historical data and reference strains.
Interpretive Criteria
Interpretive criteria for Carbenicillin are limited in recent guidelines. The following tables provide historical breakpoints, which may be used as a reference for research purposes. It is important to note that these may not reflect current clinical breakpoints. For Pseudomonas aeruginosa, a 100 µg disk is recommended for disk diffusion testing.
Table 2: Historical MIC Interpretive Criteria for Carbenicillin (µg/mL)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Pseudomonas aeruginosa | ≤ 128 | 256 | ≥ 512 |
| Enterobacterales | ≤ 256 | - | ≥ 512 |
| Anaerobic Bacteria | ≤ 128 | - | ≥ 256 |
Table 3: Historical Disk Diffusion Interpretive Criteria for Carbenicillin (100 µg disk)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Pseudomonas aeruginosa | ≥ 17 mm | 14-16 mm | ≤ 13 mm |
| Enterobacterales | ≥ 23 mm | 18-22 mm | ≤ 17 mm |
| Anaerobic Bacteria | ≥ 13 mm | 9-12 mm | ≤ 8 mm |
Experimental Protocols
The following are detailed protocols for performing in vitro susceptibility testing for this compound, based on standard methods for Carbenicillin.
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Carbenicillin disodium salt (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Protocol:
-
Preparation of Carbenicillin Stock Solution: Prepare a stock solution of Carbenicillin in a suitable sterile solvent (e.g., water or phosphate buffer).
-
Serial Dilutions: Perform two-fold serial dilutions of the Carbenicillin stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown overnight on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Carbenicillin that completely inhibits visible bacterial growth.
Agar Dilution Method
This method also determines the MIC, but on a solid agar medium.
Materials:
-
Carbenicillin disodium salt
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Antibiotic-Containing Agar Plates: Prepare a series of MHA plates each containing a specific concentration of Carbenicillin. This is done by adding the appropriate volume of Carbenicillin stock solution to molten MHA before pouring the plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each antibiotic-containing agar plate with the bacterial suspension. The final inoculum should be approximately 10⁴ CFU per spot.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Carbenicillin that inhibits the visible growth of the bacteria.
Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Carbenicillin disks (100 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Disk dispenser or sterile forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Disk Application: Aseptically apply a 100 µg Carbenicillin disk to the surface of the inoculated MHA plate.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the result based on the established zone diameter breakpoints.
Application Notes and Protocols: Evaluating Carfecillin in a Murine Model of Urinary Tract Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of carfecillin in a mouse model of urinary tract infection (UTI), particularly for infections caused by Pseudomonas aeruginosa. This compound, an orally administered phenyl ester of carbenicillin, is hydrolyzed to the active antibiotic carbenicillin in the body. While clinical data on its efficacy exists, detailed preclinical data from standardized animal models are less common.[1][2] This document outlines a detailed protocol for establishing a murine UTI model and assessing the therapeutic efficacy of this compound.
The protocols described herein are based on established methods for inducing ascending UTIs in mice and have been adapted for the specific evaluation of an oral antibiotic like this compound.[3][4][5]
Experimental Protocols
In Vitro Susceptibility Testing
Before in vivo studies, it is crucial to determine the minimum inhibitory concentration (MIC) of carbenicillin (the active metabolite of this compound) against the specific P. aeruginosa strain to be used. This provides a baseline for the pathogen's susceptibility.
Protocol:
-
Prepare a standardized inoculum of P. aeruginosa (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Perform a serial two-fold dilution of carbenicillin in a 96-well microtiter plate.
-
Add the bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of carbenicillin that completely inhibits visible bacterial growth.
Murine Model of Ascending Urinary Tract Infection
This protocol describes the establishment of a UTI in female mice via transurethral inoculation. Female mice are generally used due to their shorter urethra, which makes them more susceptible to ascending infections.[4]
Materials:
-
8-10 week old female mice (e.g., C57BL/6 or BALB/c strain).
-
Anesthesia (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Sterile, soft polyethylene catheter (e.g., PE10).
-
P. aeruginosa inoculum prepared in sterile PBS.
Protocol:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Gently insert the sterile catheter through the urethral opening into the bladder.
-
Slowly instill 50 µL of the bacterial suspension (typically 1-2 x 10^7 CFU per mouse) into the bladder.[4]
-
Withdraw the catheter and allow the mice to recover on a warming pad.
-
House the mice with free access to food and water.[6]
This compound Administration
This compound is administered orally. The following is a proposed starting point for a dosing regimen, which should be optimized based on preliminary pharmacokinetic and efficacy studies.
Protocol:
-
Begin treatment 24 hours post-infection to allow the infection to establish.
-
Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound via oral gavage. A toxicological study in mice reported an oral LD50 of 3924 mg/kg, indicating low acute toxicity.[7] A starting dose in the range of 100-400 mg/kg, administered twice daily, could be considered for efficacy studies.
-
The treatment duration can vary, but a 3- to 7-day course is common in preclinical UTI studies.[3][5]
-
A control group should receive the vehicle only.
Assessment of Bacterial Burden
The primary endpoint for efficacy is the quantification of bacterial load in the bladder and kidneys.
Protocol:
-
At the designated time point (e.g., 24 hours after the final dose), euthanize the mice.
-
Aseptically harvest the bladder and both kidneys.
-
Homogenize each organ separately in 1 mL of sterile PBS using a mechanical homogenizer.
-
Perform serial ten-fold dilutions of the tissue homogenates in sterile PBS.
-
Plate 100 µL of each dilution onto appropriate agar plates (e.g., Cetrimide agar for P. aeruginosa).
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the colonies on the plates and calculate the number of colony-forming units (CFU) per gram of tissue.
Data Presentation
Quantitative data should be presented in a clear, tabular format to allow for easy comparison between treatment groups.
Table 1: Example - In Vitro Susceptibility of P. aeruginosa to Carbenicillin
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| P. aeruginosa PAO1 | Data | Data |
| Clinical Isolate #1 | Data | Data |
| Clinical Isolate #2 | Data | Data |
Table 2: Example - Efficacy of this compound in a Murine P. aeruginosa UTI Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Bladder Titer (log₁₀ CFU/g ± SD) | Mean Kidney Titer (log₁₀ CFU/g ± SD) |
| Vehicle Control | N/A | Oral Gavage | Data | Data |
| This compound | 100 | Oral Gavage | Data | Data |
| This compound | 200 | Oral Gavage | Data | Data |
| This compound | 400 | Oral Gavage | Data | Data |
| Positive Control (e.g., Ciprofloxacin) | 50 | Oral Gavage | Data | Data |
Visualizations
Diagrams illustrating workflows and experimental design are essential for clarity.
Caption: Experimental workflow for evaluating this compound in a mouse UTI model.
Caption: Logical relationships between experimental groups in the study.
References
- 1. The treatment of simple and complicated urinary tract infections with this compound; a new oral ester of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a long-term ascending urinary tract infection mouse model for antibiotic treatment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Chicken IgY reduces the risk of Pseudomonas aeruginosa urinary tract infections in a murine model [frontiersin.org]
- 7. [Effect of this compound on the body of animals in single and multiple administrations] - PubMed [pubmed.ncbi.nlm.nih.gov]
Carfecillin for Selection of Transformed Bacteria in Molecular Cloning: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of molecular cloning, the selection of successfully transformed bacteria is a critical step. This process typically involves the use of an antibiotic resistance gene encoded on a plasmid vector, which allows only the bacteria that have taken up the plasmid to grow in the presence of the corresponding antibiotic. While ampicillin has historically been a common choice for this purpose, its instability in culture media can lead to issues such as the formation of satellite colonies, potentially compromising the selection process. Carfecillin, a phenyl ester of carbenicillin, presents a more stable and effective alternative for the selection of transformed bacteria.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in molecular cloning.
This compound itself is a prodrug and is hydrolyzed in vivo or in aqueous environments to carbenicillin.[4] Carbenicillin, a β-lactam antibiotic, then acts by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[1][5] Plasmids carrying the β-lactamase gene (bla) confer resistance to carbenicillin, allowing for the selection of transformed cells. The primary advantage of using this compound, which is readily converted to carbenicillin, is its enhanced stability compared to ampicillin, resulting in more stringent and reliable selection.[3][6]
Application Notes
Mechanism of Action
This compound is the α-phenyl ester of carbenicillin.[4] Upon introduction into a culture medium, it is hydrolyzed to release the active compound, carbenicillin. Carbenicillin belongs to the penicillin class of β-lactam antibiotics and functions by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall. This inhibition is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cell wall synthesis. The disruption of the cell wall integrity ultimately leads to bacterial cell lysis. Bacterial resistance to carbenicillin is conferred by the enzyme β-lactamase, which is encoded by the bla gene often present on cloning vectors. β-lactamase hydrolyzes the β-lactam ring of carbenicillin, inactivating the antibiotic.
Advantages of this compound/Carbenicillin over Ampicillin
The primary advantages of using this compound (as a source of carbenicillin) over ampicillin in molecular cloning are its superior stability and the resulting reduction in satellite colony formation.
-
Enhanced Stability: Carbenicillin is more resistant to degradation by changes in pH and temperature in culture media compared to ampicillin.[1] This increased stability ensures that the selective pressure is maintained for a longer duration, which is particularly beneficial for long incubation periods or large-scale cultures.[1][2]
-
Reduced Satellite Colonies: Satellite colonies are small colonies of non-transformed bacteria that can grow in the vicinity of a transformed colony.[6] This occurs because the β-lactamase secreted by the transformed colony degrades the ampicillin in the surrounding medium, creating a zone where non-resistant cells can survive.[7] Due to its higher stability and slower inactivation by β-lactamase, carbenicillin significantly reduces the formation of satellite colonies, leading to a cleaner and more reliable selection.[7][6]
Quantitative Data Summary
The following tables summarize key properties and recommended concentrations for this compound and carbenicillin in molecular cloning applications.
| Chemical Properties of this compound | |
| CAS Number | 27025-49-6[8][9][10] |
| Molecular Formula | C23H22N2O6S[8][10] |
| Molecular Weight | 454.50 g/mol [4][8][10] |
| Recommended Concentrations for Carbenicillin Selection | |
| Stock Solution Concentration | 50 mg/mL or 100 mg/mL (in sterile water or 50% ethanol)[11][12][13][14] |
| Working Concentration in Liquid Media (e.g., LB Broth) | 50 - 100 µg/mL[13] |
| Working Concentration in Solid Media (e.g., LB Agar) | 50 - 100 µg/mL[12][15] |
| Comparison of Carbenicillin and Ampicillin for Bacterial Selection | |
| Characteristic | Carbenicillin | Ampicillin |
|---|---|---|
| Stability in Media | More stable[1][2][3] | Less stable, prone to degradation[1][2][7] |
| Satellite Colony Formation | Significantly reduced[2][7][6] | Prone to formation of satellite colonies[1][3][7] |
| Recommended Storage of Plates | Up to 1 month at 4°C[16] | Up to 2-4 weeks at 4°C[1][17] |
| Relative Cost | More expensive[3] | Less expensive |
Experimental Protocols
Protocol 1: Preparation of Carbenicillin Stock Solution
This protocol describes the preparation of a 50 mg/mL carbenicillin stock solution.
Materials:
-
Carbenicillin disodium salt
-
Sterile distilled water (dH₂O) or 50% ethanol
-
Sterile conical tube (e.g., 50 mL)
-
Sterile filter (0.22 µm)
-
Sterile microcentrifuge tubes (1.5 mL)
Procedure:
-
Weigh out 2.5 g of carbenicillin disodium salt.
-
Add the powder to a sterile 50 mL conical tube.
-
Add sterile dH₂O or 50% ethanol to a final volume of 50 mL.
-
Vortex until the carbenicillin is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into 1 mL portions in sterile 1.5 mL microcentrifuge tubes.
-
Label the aliquots with the name of the antibiotic, concentration, and date.
-
Store the aliquots at -20°C. For frequent use, a working stock can be stored at 4°C for up to two weeks.[18]
Protocol 2: Preparation of LB Agar Plates with Carbenicillin
This protocol describes the preparation of Luria-Bertani (LB) agar plates containing carbenicillin for the selection of transformed bacteria.
Materials:
-
LB agar powder
-
Distilled water (dH₂O)
-
Autoclavable bottle or flask
-
Carbenicillin stock solution (50 mg/mL)
-
Sterile petri dishes
-
Water bath set to 50-55°C
Procedure:
-
Prepare 1 liter of LB agar by dissolving 37 g of pre-mixed LB-agar powder in 1 L of dH₂O in an autoclavable bottle.[12] Swirl to mix.
-
Autoclave the LB agar solution at 121°C for 15-20 minutes.
-
After autoclaving, allow the agar to cool in a 50-55°C water bath. The bottle should be cool enough to handle with bare hands.
-
Add 1 mL of the 50 mg/mL carbenicillin stock solution to the 1 L of cooled LB agar to achieve a final concentration of 50 µg/mL.[5] Swirl the bottle gently to mix the antibiotic evenly. Avoid introducing air bubbles.
-
Pour approximately 20-25 mL of the LB agar containing carbenicillin into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Once solidified, store the plates inverted in a plastic bag at 4°C. Plates should be used within one month for optimal performance.[16]
Protocol 3: Selection of Transformed Bacteria using this compound/Carbenicillin
This protocol outlines the general steps for selecting transformed E. coli following a standard transformation procedure.
Materials:
-
Competent E. coli cells
-
Plasmid DNA
-
SOC or LB broth (without antibiotic)
-
LB agar plates containing carbenicillin (50-100 µg/mL)
-
Incubator at 37°C
Procedure:
-
Perform the transformation of competent E. coli with the plasmid DNA according to your preferred protocol (e.g., heat shock or electroporation).
-
After the transformation, add 250-1000 µL of SOC or LB broth (without antibiotic) to the cells.
-
Incubate the cells at 37°C for 1 hour with shaking (200-250 rpm). This allows for the expression of the antibiotic resistance gene.
-
Plate 50-200 µL of the cell suspension onto pre-warmed LB agar plates containing carbenicillin (50-100 µg/mL).
-
Spread the cells evenly over the surface of the agar using a sterile spreader.
-
Incubate the plates inverted at 37°C for 12-18 hours, or until colonies are visible.[19]
-
Pick individual, well-isolated colonies for further analysis (e.g., colony PCR, plasmid miniprep, or inoculation of liquid cultures containing carbenicillin).
Visualizations
Caption: Experimental workflow for bacterial transformation and selection using carbenicillin.
Caption: Mechanism of action of this compound and the bacterial resistance mechanism.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.addgene.org [blog.addgene.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. agscientific.com [agscientific.com]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. This compound|lookchem [lookchem.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. medkoo.com [medkoo.com]
- 11. addgene.org [addgene.org]
- 12. addgene.org [addgene.org]
- 13. Carbenicillin Stock Solution [novoprolabs.com]
- 14. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 15. 4.6.4. Transformation, Selection and Verification [bio-protocol.org]
- 16. protocols.io [protocols.io]
- 17. cell culture - How long does antibiotic-dosed LB maintain good selection? - Biology Stack Exchange [biology.stackexchange.com]
- 18. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 19. Protocols · Benchling [benchling.com]
Preparation of Carfecillin Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carfecillin is a β-lactam antibiotic and a phenyl ester prodrug of carbenicillin. Upon administration or in the presence of serum, it is rapidly hydrolyzed to its active form, carbenicillin.[1][2] Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane, which are essential for the cross-linkage of peptidoglycan. This disruption of cell wall integrity leads to cell lysis and bacterial death. In cell culture, this compound and its active form, Carbenicillin, are utilized to prevent or control bacterial contamination. Carbenicillin is often preferred over ampicillin due to its enhanced stability in culture media.[3] These application notes provide detailed protocols for the preparation and use of this compound stock solutions for cell culture applications.
Physicochemical and Biological Properties
A comprehensive summary of the key quantitative data for this compound and its active form, Carbenicillin, is provided below. This information is crucial for accurate preparation of stock solutions and for understanding their mechanism of action.
| Property | This compound | This compound Sodium Salt | Carbenicillin Disodium Salt | Source(s) |
| Molecular Formula | C₂₃H₂₂N₂O₆S | C₂₃H₂₁N₂NaO₆S | C₁₇H₁₆N₂O₆SNa₂ | [4][5] |
| Molecular Weight | 454.5 g/mol | 476.5 g/mol | 422.36 g/mol | [4][5] |
| Appearance | Solid Powder | Solid Powder | White to off-white powder | [6] |
| Mechanism of Action | Prodrug, hydrolyzes to Carbenicillin which inhibits bacterial cell wall synthesis. | Prodrug, hydrolyzes to Carbenicillin which inhibits bacterial cell wall synthesis. | Inhibits bacterial cell wall synthesis by inactivating transpeptidases. | [4][6] |
| Recommended Stock Solution Concentration | See Protocol Below | See Protocol Below | 50 - 100 mg/mL | [2] |
| Recommended Working Concentration | 50 - 100 µg/mL (as Carbenicillin) | 50 - 100 µg/mL (as Carbenicillin) | 50 - 100 µg/mL | [2][3] |
| Solvent for Stock Solution | See Protocol Below | Water | Water or 50% Ethanol | [6] |
| Storage of Powder | -20°C | -20°C | 2-8°C or -20°C for long term | [6] |
| Storage of Stock Solution | -20°C | -20°C | -20°C (stable for up to 6 months) | [3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Sodium Salt Stock Solution (100 mg/mL)
Materials:
-
This compound Sodium Salt powder
-
Sterile, deionized, or distilled water (cell culture grade)
-
Sterile 15 mL or 50 mL conical tubes
-
Calibrated analytical balance
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh 1 g of this compound Sodium Salt powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 10 mL of sterile water to the conical tube.
-
Mixing: Tightly cap the tube and vortex at a medium speed until the powder is completely dissolved. The solution should be clear.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.
-
Aliquoting: Dispense the sterile-filtered solution into sterile microcentrifuge tubes in appropriate volumes (e.g., 1 mL).
-
Labeling: Clearly label each aliquot with the name of the compound ("this compound Sodium Salt"), the concentration (100 mg/mL), the date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C.
Protocol 2: Use of this compound Stock Solution in Cell Culture
Materials:
-
Prepared this compound Sodium Salt stock solution (100 mg/mL)
-
Cell culture medium appropriate for your cell line
-
Sterile serological pipettes or micropipettes with sterile tips
Procedure:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath. Avoid repeated freeze-thaw cycles.
-
Dilution: For a final working concentration of 100 µg/mL, add the stock solution to the cell culture medium at a 1:1000 dilution. For example, add 500 µL of the 100 mg/mL stock solution to 500 mL of cell culture medium.
-
Mixing: Gently swirl the medium to ensure even distribution of the antibiotic.
-
Application: Use the antibiotic-containing medium for your cell culture experiments.
Important Considerations:
-
The optimal working concentration may vary depending on the cell line and the nature of the potential contamination. It is advisable to determine the optimal concentration for your specific application.
-
For routine cell culture, the continuous use of antibiotics is not always recommended as it can mask low-level contamination and may have subtle effects on cell physiology.
Diagrams
Caption: Workflow for preparing this compound stock solution.
Caption: Mechanism of action of this compound.
References
- 1. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbenicillin Stock Solution [novoprolabs.com]
- 3. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 4. This compound | C23H22N2O6S | CID 33672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbenicillin Phenyl Sodium | C23H21N2NaO6S | CID 23674995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. khimexpert.com [khimexpert.com]
Application Notes and Protocols: Pharmacokinetics of Carfecillin in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carfecillin is the α-phenyl ester of carbenicillin, developed as an orally active prodrug to overcome the poor oral absorption of carbenicillin.[1][2] Following oral administration, this compound is absorbed and subsequently hydrolyzed by esterases in the body to yield the active antibiotic, carbenicillin, and phenol.[1][3] This document provides a summary of the available pharmacokinetic data of this compound in rodent models and detailed protocols for conducting such studies.
Data Presentation
The quantitative pharmacokinetic data for this compound and its metabolites in rodent models is limited in publicly available literature. The focus of many studies has been on the resulting concentrations of the active moiety, carbenicillin, and the co-product, phenol.
Table 1: Pharmacokinetic Parameters of Phenol after Oral Administration of this compound or Phenol in Rats
| Compound Administered | Dose | Analyte | Cmax (µg/mL) | Tmax | AUC | Half-life | Reference |
| [phenol-¹⁴C]this compound | 3000 mg/kg | Free Phenol | < 1 | Not Reported | Not Reported | Not Reported | [4] |
| [¹⁴C]phenol | 300 mg/kg | Free Phenol | 26 | Not Reported | Not Reported | Not Reported | [4] |
Note: Following oral administration of this compound to rats at a high dose, no significant amounts of intact this compound or free phenol were detected in the plasma (< 1 µg/mL).[4] This is attributed to the slow absorption of this compound and its gradual hydrolysis in the gut lumen.[4]
Table 2: Excretion of Radioactivity Following Oral Administration of Labeled this compound in Rats
| Labeled Moiety | Dose | Route | Matrix | % of Administered Radioactivity | Time Frame | Reference |
| [phenol-¹⁴C]this compound | Not Reported | Oral | Urine | 95% | Not Reported | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments in the pharmacokinetic evaluation of this compound in rodent models.
Animal Model and Dosing Protocol
-
Animal Model: Male Sprague-Dawley rats (200-250 g) or Swiss albino mice (20-25 g) are commonly used. Animals should be acclimatized for at least one week before the experiment with free access to standard laboratory chow and water.
-
Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Dosing Preparation: this compound sodium can be dissolved in sterile water or a 0.5% carboxymethylcellulose (CMC) solution for oral administration. The dosing volume should be calculated based on the animal's body weight (e.g., 5-10 mL/kg for rats).
-
Administration: For oral administration, a gavage needle is used to deliver the drug solution directly into the stomach. Animals are typically fasted overnight before dosing to ensure consistent absorption.
Blood Sampling Protocol
-
Sampling Sites: In rats, blood samples can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal collection. In mice, blood can be collected from the tail vein or saphenous vein.
-
Time Points: Blood samples (e.g., 100-200 µL) should be collected at predetermined time points to capture the absorption, distribution, and elimination phases. Typical time points could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Collection: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: The collected blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma supernatant is then transferred to clean microcentrifuge tubes and stored at -80°C until analysis.
Tissue Homogenate Preparation Protocol
-
Tissue Collection: At the end of the study (or at specific time points for tissue distribution studies), animals are euthanized, and tissues of interest (e.g., liver, kidneys, lungs, gut) are collected.
-
Homogenization Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) or Tris-HCl with protease inhibitors, should be used.
-
Procedure:
-
Rinse the collected tissue with ice-cold PBS to remove any blood.
-
Blot the tissue dry and weigh it.
-
Mince the tissue into small pieces on an ice-cold surface.
-
Add a specific volume of homogenization buffer (e.g., 3 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue using a mechanical homogenizer (e.g., a Potter-Elvehjem homogenizer or a bead beater) on ice.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (tissue lysate) and store it at -80°C until analysis.
-
Analytical Method: Quantification of Carbenicillin in Plasma (HPLC-UV)
This protocol is a representative method for the quantification of carbenicillin in rodent plasma.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 20:80 v/v). The mobile phase should be filtered and degassed before use.
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 20 µL) into the HPLC system.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
-
Quantification: A calibration curve is constructed by spiking known concentrations of carbenicillin into blank rodent plasma and processing these standards alongside the study samples. The peak area of carbenicillin in the study samples is used to determine its concentration by interpolating from the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound in a rodent model.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation, hydrolysis, and oral absorption of alpha-carboxy esters of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The availability of this compound and its phenol moiety in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carfecillin and its Active Metabolite, Carbenicillin, in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carfecillin is a phenyl ester of carbenicillin, functioning as a prodrug that is hydrolyzed in the body to release the active β-lactam antibiotic, carbenicillin.[1][2] Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] Historically, carbenicillin was utilized for treating urinary tract infections and serious infections caused by Pseudomonas aeruginosa and other Gram-negative bacteria.[5][6]
These application notes provide a comprehensive overview of the methodologies for determining the antimicrobial susceptibility of bacteria to carbenicillin, the active form of this compound. It is crucial to note that while manual susceptibility testing methods for carbenicillin are well-documented, its inclusion in modern, automated antimicrobial susceptibility testing (AST) systems is virtually non-existent. This is primarily because carbenicillin is no longer widely available or used in clinical practice in many regions, including the United States, leading to the removal of its breakpoints from current Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
Mechanism of Action
Carbenicillin, like other penicillin-class antibiotics, targets penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3] PBPs are enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, carbenicillin blocks the cross-linking of peptidoglycan chains.[4] This inhibition of cell wall synthesis leads to a weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.[3][4]
Application in Automated Antimicrobial Susceptibility Testing (AST)
Extensive searches of current literature and manufacturer specifications for major automated AST systems (e.g., VITEK®, BD Phoenix™, MicroScan) reveal that carbenicillin is not included in their standard antimicrobial panels. The discontinuation of its widespread clinical use has led to its exclusion from these modern platforms.
Therefore, the following protocols focus on established manual methods for determining carbenicillin susceptibility. These methods can be used for research and drug development purposes, or in clinical laboratories where carbenicillin may still be in use or is being evaluated.
Experimental Protocols
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative to semi-quantitative method for determining antimicrobial susceptibility.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler for measuring zone diameters
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies from a pure culture in sterile saline or broth.
-
Adjust the turbidity of the inoculum to match a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a carbenicillin 100 µg disk to the surface of the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[9]
-
After incubation, measure the diameter of the zone of inhibition around the disk to the nearest millimeter.
Interpretation of Results:
The zone diameters are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to established guidelines. It is important to consult historical CLSI or other relevant documents for interpretive criteria, as they are no longer present in the most recent versions.
| Organism Group | Disk Content | Zone Diameter (mm) - S | Zone Diameter (mm) - I | Zone Diameter (mm) - R | Reference |
| Pseudomonas aeruginosa | 100 µg | ≥ 17 | 14 - 16 | ≤ 13 | [10] |
| Anaerobic Bacteria | 100 µg | ≥ 13 | 9 - 12 | ≤ 8 | [11] |
Note: These breakpoints are based on historical data and may not be present in current CLSI M100 documents.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Broth microdilution is a quantitative method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Carbenicillin powder
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a stock solution of carbenicillin.
-
Perform serial two-fold dilutions of carbenicillin in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
Prepare a bacterial inoculum and adjust it to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate each well (except for a sterility control well) with the diluted bacterial suspension.
-
Include a growth control well (broth and inoculum without antibiotic).
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC by identifying the lowest concentration of carbenicillin that completely inhibits visible growth.
Interpretation of Results:
The MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints. As with disk diffusion, these breakpoints are found in older reference documents.
| Organism Group | MIC (µg/mL) - S | MIC (µg/mL) - I | MIC (µg/mL) - R | Reference |
| Pseudomonas aeruginosa | ≤ 128 | 256 | ≥ 512 | Based on historical data; not in current CLSI |
| Enterobacteriaceae | ≤ 16 | 32 | ≥ 64 | [1] (Note: Breakpoints removed in M100-S25) |
Note: These breakpoints are based on historical data and have been removed from current CLSI M100 documents.[1]
Experimental Workflow
Summary and Conclusion
This compound is a prodrug of the active antibiotic carbenicillin. While historically significant, carbenicillin is not incorporated into modern automated antimicrobial susceptibility testing systems due to its diminished clinical use. For research and development purposes, or in specific clinical contexts, the susceptibility of bacterial isolates to carbenicillin can be reliably determined using traditional manual methods such as disk diffusion and broth microdilution. It is imperative to consult historical, rather than current, reference guidelines for interpretive criteria for these manual methods. The protocols and data presented here provide a framework for the in vitro assessment of carbenicillin's antimicrobial activity.
References
- 1. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 2. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]
- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 4. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 5. Carbenicillin - Wikipedia [en.wikipedia.org]
- 6. Carbenicillin and ticarcillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison and Evaluation of Carbenicillin Disks in Diffusion Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison and evaluation of carbenicillin disks in diffusion susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tmmedia.in [tmmedia.in]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Susceptibility testing of anaerobic bacteria with 100-microg carbenicillin disks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Checkerboard Synergy Assay with Carfecillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat multidrug-resistant pathogens. The checkerboard assay is a robust in vitro method used to systematically evaluate the interactions between two antimicrobial agents. This application note provides a detailed protocol for performing a checkerboard synergy assay with Carfecillin, a prodrug of Carbenicillin, in combination with an aminoglycoside antibiotic.
This compound is a phenyl ester of Carbenicillin and is rapidly hydrolyzed to its active form, Carbenicillin, in the body.[1] Carbenicillin, a β-lactam antibiotic, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2] Aminoglycosides, on the other hand, inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit. The combination of a β-lactam and an aminoglycoside can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects.[2][3][4] This protocol will serve as a comprehensive guide for researchers investigating the synergistic potential of this compound with other antibiotics.
Principle of the Checkerboard Assay
The checkerboard assay involves exposing a standardized bacterial inoculum to a two-dimensional array of antibiotic concentrations in a microtiter plate.[5] One antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). This creates a matrix of wells containing various combinations of the two drugs.[5] After incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The interaction between the two agents is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[3]
Materials
-
This compound (or Carbenicillin as a direct substitute for in vitro work)
-
Second antibiotic (e.g., Gentamicin, Tobramycin, or Amikacin)
-
Susceptible bacterial strain (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Single-channel pipettes
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
-
0.5 McFarland turbidity standard
-
Vortex mixer
Experimental Protocol
Preparation of Antibiotic Stock Solutions
Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) at a concentration that is at least 10 times the expected MIC of the test organism. Filter-sterilize the stock solutions using a 0.22 µm syringe filter.
Determination of Minimum Inhibitory Concentration (MIC) of Individual Antibiotics
Before performing the checkerboard assay, the MIC of each antibiotic against the test organism must be determined individually using the broth microdilution method according to CLSI or EUCAST guidelines. This will inform the concentration range to be used in the synergy assay.
Preparation of Bacterial Inoculum
a. From a fresh (18-24 hour) culture plate, select several colonies of the test organism. b. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
Checkerboard Assay Setup
The following steps describe the setup of a checkerboard assay in a 96-well microtiter plate. This example uses an 8x12 plate format.
a. Plate Layout:
- Columns 1-10: Will contain serial dilutions of this compound in combination with serial dilutions of the second antibiotic.
- Column 11: Will contain serial dilutions of this compound alone (to re-determine its MIC).
- Row H: Will contain serial dilutions of the second antibiotic alone (to re-determine its MIC).
- Well G11: Growth control (no antibiotic).
- Well H12: Sterility control (no bacteria, no antibiotic).
b. Preparation of Antibiotic Dilutions:
- This compound (Drug A): Prepare serial two-fold dilutions of this compound in CAMHB. The concentrations should typically range from 1/16 MIC to 4x MIC.
- Second Antibiotic (Drug B): Prepare serial two-fold dilutions of the second antibiotic in CAMHB, also typically ranging from 1/16 MIC to 4x MIC.
c. Dispensing Reagents into the Microtiter Plate: i. Add 50 µL of CAMHB to all wells of the 96-well plate. ii. In rows A-G of column 1, add 50 µL of the highest concentration of Drug B. This will be the starting point for the serial dilution of Drug B down the rows. iii. Perform a serial two-fold dilution of Drug B by transferring 50 µL from rows A-G in column 1 to the corresponding wells in column 2, and so on, up to column 10. Discard the final 50 µL from column 10. iv. In columns 1-10 of row H, add 50 µL of the highest concentration of Drug A. This will be the starting point for the serial dilution of Drug A across the columns. v. Perform a serial two-fold dilution of Drug A by transferring 50 µL from columns 1-10 in row H to the corresponding wells in row G, and so on, up to row A. Discard the final 50 µL from row A. vi. Add 100 µL of the standardized bacterial inoculum (5 x 10^5 CFU/mL) to all wells except the sterility control well (H12). vii. For the individual MIC controls, prepare serial dilutions of each drug in column 11 (this compound) and row H (Drug B) and add the bacterial inoculum. viii. Add 100 µL of sterile CAMHB to the sterility control well (H12). ix. Add 100 µL of the bacterial inoculum to the growth control well (G11).
Incubation
Seal the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading the Results
After incubation, examine the plate for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
Data Presentation and Analysis
Fractional Inhibitory Concentration (FIC) Index Calculation
The FIC index is calculated to determine the nature of the interaction between the two antibiotics.[3]
-
FIC of Drug A (FICA): FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (FICB): FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (ΣFIC): [6] ΣFIC = FICA + FICB
The ΣFIC is calculated for each well showing no growth. The lowest ΣFIC value is reported as the FIC index for the combination.
Interpretation of Results
The interaction is interpreted based on the calculated FIC index as follows:
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy[3][7] |
| > 0.5 to < 4 | Additive/Indifference[3][7] |
| ≥ 4 | Antagonism[3][7] |
Data Summary Tables
Table 1: MIC of Individual Antibiotics
| Antibiotic | Test Organism | MIC (µg/mL) |
| This compound | P. aeruginosa ATCC 27853 | [Insert Value] |
| Gentamicin | P. aeruginosa ATCC 27853 | [Insert Value] |
Table 2: Checkerboard Assay Results and FIC Index Calculation
| Well | [this compound] (µg/mL) | [Gentamicin] (µg/mL) | Growth (+/-) | FICA | FICB | ΣFIC |
| [e.g., D4] | [Concentration] | [Concentration] | - | [Value] | [Value] | [Value] |
| [e.g., E3] | [Concentration] | [Concentration] | - | [Value] | [Value] | [Value] |
| ... | ... | ... | ... | ... | ... | ... |
Table 3: Summary of Synergistic Interactions
| Antibiotic Combination | Test Organism | Lowest FIC Index | Interpretation |
| This compound + Gentamicin | P. aeruginosa ATCC 27853 | [Insert Value] | [Synergy/Additive/Antagonism] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the checkerboard synergy assay.
Conceptual Signaling Pathway of Synergy
Caption: Synergistic action of this compound and Aminoglycosides.
References
- 1. CARB-17 Family of β-Lactamases Mediates Intrinsic Resistance to Penicillins in Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Synergism Between Carbenicillin and Aminoglycosidic Aminocyclitols Against Acinetobacter calcoaceticus var. anitratus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Evaluation of inhibition of the carbenicillin-hydrolyzing beta-lactamase PSE-4 by the clinically used mechanism-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Carfecillin in Biofilm Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carfecillin, a phenyl ester of carbenicillin, functions as a prodrug that is rapidly hydrolyzed in the body to its active form, carbenicillin.[1] This conversion is a critical consideration in both in vitro and in vivo studies. While this compound itself has limited antibacterial activity, its efficacy lies in the systemic delivery of carbenicillin, a potent beta-lactam antibiotic.[1] The primary mechanism of action for carbenicillin is the inhibition of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[2]
Due to this rapid and near-complete conversion, the vast majority of research into the anti-biofilm properties of this chemical entity has been conducted using carbenicillin directly. Therefore, these application notes will focus on the use of carbenicillin in biofilm formation and inhibition studies, with the understanding that this compound serves as an oral delivery mechanism for this active compound.
Mechanism of Action: From this compound to Biofilm Disruption
This compound is orally absorbed and then quickly broken down into carbenicillin.[1] Carbenicillin then acts on bacteria to prevent the formation of the protective cell wall.
Caption: Conversion of this compound to Carbenicillin and its mechanism of action.
Quantitative Data: Carbenicillin Anti-Biofilm Activity
The following tables summarize the bactericidal and anti-biofilm concentrations of carbenicillin against various bacterial strains.
Table 1: Bactericidal Concentrations of Carbenicillin Against Preformed Biofilms
| Bacterial Strain | Effective Concentration for ~50% Cell Death | Reference |
| Escherichia coli | ≥ 32 µg/mL | [3] |
| Pseudomonas aeruginosa | ≥ 16 µg/mL | [3] |
| Staphylococcus aureus | 32 - 512 µg/mL | [3] |
Table 2: Minimum Biofilm Inhibitory and Eradication Concentrations (MBIC & MBEC) of Carbenicillin
| Bacterial Strain | MBIC (µg/mL) | MBEC (µg/mL) | Reference |
| Salmonella Typhimurium | 1 | 4 | [4] |
Experimental Protocols
The following are detailed protocols for assessing the anti-biofilm properties of carbenicillin.
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol determines the minimum biofilm inhibitory concentration (MBIC), the lowest concentration of an antimicrobial agent that prevents biofilm formation.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
Carbenicillin stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in fresh growth medium to a final concentration of approximately 1 x 10^6 CFU/mL.
-
Prepare Carbenicillin Dilutions: Prepare a serial dilution of carbenicillin in the appropriate growth medium in the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Inoculation: Add the bacterial inoculum to each well containing the carbenicillin dilutions and controls.
-
Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours.
-
Washing: Gently remove the planktonic cells by washing the wells twice with PBS.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the plate three times with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration of carbenicillin that results in a significant reduction in absorbance compared to the positive control.
Protocol 2: Biofilm Eradication Assay
This protocol is used to determine the minimum biofilm eradication concentration (MBEC), the lowest concentration of an antimicrobial agent required to kill the bacteria in a pre-formed biofilm.
Materials:
-
Same as Protocol 1
Procedure:
-
Biofilm Formation: Prepare a 96-well plate with bacterial inoculum in growth medium and incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Remove the planktonic cells by washing the wells twice with PBS.
-
Antibiotic Treatment: Add fresh growth medium containing serial dilutions of carbenicillin to the wells with the established biofilms.
-
Incubation: Incubate the plate at 37°C for a further 24 hours.
-
Quantification of Viable Cells:
-
Wash the wells with PBS to remove the antibiotic.
-
Add a viability stain (e.g., MTT, resazurin) or perform colony-forming unit (CFU) counting by scraping the biofilm, resuspending in PBS, and plating serial dilutions on agar plates.
-
-
Data Analysis: The MBEC is the lowest concentration of carbenicillin that results in a significant reduction in viable cells compared to the untreated control.
Caption: General workflow for biofilm inhibition and eradication assays.
Signaling Pathways in Biofilm Formation
Bacterial biofilm formation is a complex process regulated by various signaling pathways, with quorum sensing (QS) being a key mechanism. QS allows bacteria to communicate and coordinate gene expression based on population density. While direct studies on the effect of carbenicillin on specific QS pathways are limited, it is a crucial area of investigation in the development of anti-biofilm strategies. Interfering with QS can prevent the formation of biofilms and increase the susceptibility of bacteria to conventional antibiotics.
References
- 1. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H22N2O6S | CID 33672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bactericidal Efficacy of the Combination of Maresin-like Proresolving Mediators and Carbenicillin Action on Biofilm-Forming Burn Trauma Infection-Related Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Carbenicillin as an Inhibitor of the Biofilm Regulator CsgD in Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Carfecillin
Introduction
Carfecillin is a phenyl ester prodrug of carbenicillin, a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] Upon oral administration, this compound is hydrolyzed to the active form, carbenicillin, which exerts its antibacterial effect.[3][4][5] The emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that degrade carbenicillin, necessitates the development of new therapeutic strategies. High-throughput screening (HTS) provides a powerful platform for the rapid identification of novel compounds that can either inhibit β-lactamase activity or act synergistically with carbenicillin to overcome resistance.
These application notes provide detailed protocols for two distinct HTS assays relevant to the therapeutic application of this compound: a screen for novel β-lactamase inhibitors and a screen for compounds that exhibit synergistic activity with carbenicillin against resistant bacterial strains.
Application Note 1: High-Throughput Screening for Novel β-Lactamase Inhibitors
Objective: To identify novel small molecule inhibitors of β-lactamase enzymes using a chromogenic substrate-based assay. In this assay, the hydrolysis of a β-lactam substrate by β-lactamase is monitored in the presence of test compounds. Carbenicillin, the active form of this compound, serves as a competitive substrate, and its protection from degradation is indirectly measured by the inhibition of the breakdown of a reporter substrate.
Assay Principle: This assay utilizes a chromogenic cephalosporin, nitrocefin, as a reporter substrate for β-lactamase activity.[6][7] Hydrolysis of the β-lactam ring in nitrocefin by β-lactamase results in a color change that can be quantified spectrophotometrically at 490 nm.[6] In a high-throughput format, a library of compounds is screened for their ability to inhibit this enzymatic activity. A reduction in the colorimetric signal indicates potential inhibition of the β-lactamase enzyme.
Workflow Diagram:
Caption: Workflow for HTS of β-lactamase inhibitors.
Experimental Protocol
1. Materials and Reagents:
-
Compound Library: 10 mM stock solutions of test compounds in DMSO.
-
β-Lactamase Enzyme: Purified β-lactamase (e.g., from Bacillus cereus) reconstituted in assay buffer.
-
Substrate: Nitrocefin solution (in DMSO).
-
Inhibitor Control: Clavulanic acid (a known β-lactamase inhibitor).[7]
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.0.
-
Plates: 384-well clear, flat-bottom microplates.
-
Instrumentation: Automated liquid handler, microplate reader with absorbance detection at 490 nm.
2. Assay Procedure:
-
Plate Preparation: Using an automated liquid handler, dispense 0.2 µL of each test compound from the 10 mM stock library into individual wells of a 384-well plate. For controls, dispense 0.2 µL of DMSO (negative control) and 0.2 µL of 1 mM clavulanic acid (positive control).
-
Enzyme Preparation: Prepare a working solution of β-lactamase in assay buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Enzyme Addition: Add 20 µL of the β-lactamase working solution to each well of the assay plate.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow for the interaction between the test compounds and the enzyme.
-
Substrate Preparation: Prepare a working solution of nitrocefin in the assay buffer.
-
Substrate Addition: Add 10 µL of the nitrocefin working solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 25°C for 30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl))
-
Identify "hits" as compounds that exhibit a percentage of inhibition above a predetermined threshold (e.g., >50%).
-
Perform dose-response experiments on the identified hits to determine their half-maximal inhibitory concentration (IC50).
Data Presentation
Table 1: Hypothetical HTS Results for β-Lactamase Inhibitors
| Compound ID | Concentration (µM) | Absorbance (490 nm) | % Inhibition | Hit ( >50%) |
| Test_001 | 10 | 0.85 | 15.0 | No |
| Test_002 | 10 | 0.42 | 58.0 | Yes |
| Test_003 | 10 | 0.98 | 2.0 | No |
| Neg Ctrl | N/A | 1.00 | 0.0 | N/A |
| Pos Ctrl | 10 (Clavulanic Acid) | 0.10 | 90.0 | N/A |
Application Note 2: High-Throughput Screening for Synergistic Antibacterial Activity with Carbenicillin
Objective: To identify compounds that act synergistically with a sub-inhibitory concentration of carbenicillin to inhibit the growth of a carbenicillin-resistant bacterial strain.
Assay Principle: This assay is a cell-based, high-throughput broth microdilution method. A carbenicillin-resistant bacterial strain is grown in the presence of a sub-inhibitory concentration of carbenicillin and a library of test compounds. Bacterial growth is monitored by measuring the optical density (OD) at 600 nm.[8] A significant reduction in bacterial growth in the presence of a test compound and carbenicillin, compared to either agent alone, indicates synergistic activity.
Signaling Pathway Diagram:
Caption: Inhibition of bacterial cell wall synthesis.
Experimental Protocol
1. Materials and Reagents:
-
Bacterial Strain: A carbenicillin-resistant strain (e.g., E. coli expressing a known β-lactamase).
-
Growth Medium: Mueller-Hinton Broth (MHB).
-
Compound Library: 10 mM stock solutions of test compounds in DMSO.
-
Carbenicillin Stock: 10 mM stock solution in sterile water.
-
Plates: 384-well clear, flat-bottom microplates.
-
Instrumentation: Automated liquid handler, microplate incubator, microplate reader with absorbance detection at 600 nm.
2. Assay Procedure:
-
Determine Sub-MIC of Carbenicillin: Prior to the HTS, determine the minimum inhibitory concentration (MIC) of carbenicillin for the resistant strain. The sub-MIC concentration used in the screen should be one-quarter or one-eighth of the MIC.
-
Plate Preparation: Dispense 0.2 µL of each test compound from the 10 mM stock library into individual wells of a 384-well plate. Designate columns for controls:
-
Negative Control (Bacterial Growth): 0.2 µL of DMSO.
-
Positive Control (No Growth): A high concentration of a broad-spectrum antibiotic.
-
Carbenicillin Control: 0.2 µL of DMSO.
-
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum in MHB adjusted to a final OD600 of 0.001.
-
Reagent Addition:
-
To the wells with test compounds and the negative control, add 19.8 µL of the bacterial inoculum containing the sub-MIC of carbenicillin.
-
To the carbenicillin control wells, add 19.8 µL of the bacterial inoculum without carbenicillin.
-
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours with shaking.
-
Data Acquisition: Measure the optical density at 600 nm.
3. Data Analysis:
-
Calculate the percentage of growth inhibition for each well relative to the negative control (bacteria + DMSO + sub-MIC carbenicillin).
-
Identify hits as compounds that show significantly higher growth inhibition in the presence of carbenicillin compared to the sum of the inhibitions of the compound alone and carbenicillin alone.
Data Presentation
Table 2: Hypothetical HTS Results for Synergistic Activity with Carbenicillin
| Compound ID | OD600 (Compound Alone) | OD600 (Carbenicillin Alone) | OD600 (Compound + Carbenicillin) | % Growth Inhibition (Synergy) | Synergistic Hit |
| Test_004 | 0.95 | 0.98 | 0.85 | 15.0 | No |
| Test_005 | 0.90 | 0.98 | 0.25 | 75.0 | Yes |
| Test_006 | 0.98 | 0.98 | 0.96 | 2.0 | No |
| Neg Ctrl | 1.00 | 1.00 | 1.00 | 0.0 | N/A |
| Pos Ctrl | 0.05 | 0.05 | 0.05 | 95.0 | N/A |
References
- 1. This compound | C23H22N2O6S | CID 33672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugcentral.org]
- 4. medkoo.com [medkoo.com]
- 5. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ScreenQuest™ Beta-Lactamase Inhibitor Screening Kit | AAT Bioquest [aatbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Carfecillin Administration in Continuous Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and study of Carfecillin, a prodrug of Carbenicillin, within continuous culture systems. This document outlines the principles, experimental protocols, and data presentation for investigating the efficacy and dynamics of this antibiotic against bacterial populations, with a particular focus on Pseudomonas aeruginosa.
Introduction
This compound is a phenyl ester of Carbenicillin, which, upon administration, is hydrolyzed to its active form, Carbenicillin.[1][2] Carbenicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] Continuous culture systems, such as chemostats and turbidostats, offer a powerful in vitro platform to study the long-term effects of antibiotics on microbial populations under controlled, steady-state conditions.[4][5] This allows for the investigation of phenomena such as the development of antibiotic resistance, biofilm formation, and the determination of precise inhibitory and bactericidal concentrations under conditions that mimic certain aspects of chronic infections.
Mechanism of Action
This compound acts as a prodrug and is rapidly hydrolyzed to Carbenicillin.[1] Carbenicillin then targets penicillin-binding proteins (PBPs) in the bacterial cell wall. By binding to these enzymes, it blocks the cross-linking of peptidoglycan chains, a critical component of the cell wall. This inhibition leads to a weakened cell wall and ultimately results in cell lysis and death.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for Carbenicillin, the active form of this compound. This information is crucial for designing and interpreting experiments in continuous culture systems.
Table 1: In Vitro Efficacy of Carbenicillin against Pseudomonas aeruginosa
| Parameter | Concentration (µg/mL) | Reference(s) |
| Minimum Inhibitory Concentration (MIC) Range | 3.13 - >1024 | [6] |
| Median MIC (Complete Inhibition) | 37.5 - 100 (inoculum dependent) | [3] |
| Median MIC (Reduced Growth) | 25 - 75 (inoculum dependent) | [3] |
| Typical Working Concentration | 50 - 100 | [6] |
Table 2: Stability of Carbenicillin in Aqueous Solutions
| Condition | Stability/Half-life | Reference(s) |
| Aqueous Solution at Room Temperature | Stable for several hours | [7] |
| Aqueous Solution at +4°C | Stable for up to 5 days | [7] |
| Frozen Stock Solution (-20°C) | Stable for up to 12 months | [8] |
| pH and Temperature Dependence | Stability is pH and temperature dependent | [9] |
| Half-life in Culture Media (LB) | ~45-175 minutes (strain dependent) | [10] |
| Hydrolysis of this compound to Carbenicillin (pH 7.0, 37°C) | Half-life of 8.5 hours | [11] |
Experimental Protocols
This section provides detailed protocols for the administration of this compound in both chemostat and turbidostat continuous culture systems to study its effect on Pseudomonas aeruginosa.
General Preparations
a. Bacterial Strain and Culture Media:
-
Strain: Pseudomonas aeruginosa (e.g., PAO1 or a clinical isolate).
-
Media: A defined minimal medium (e.g., M9 minimal medium) with a limiting nutrient (e.g., glucose) for chemostat experiments, or a rich medium (e.g., Luria-Bertani broth) for turbidostat experiments.
b. This compound Stock Solution:
-
Prepare a stock solution of this compound sodium salt in sterile, purified water. A concentration of 10-50 mg/mL is recommended.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C. Due to the hydrolysis of this compound and the degradation of the resulting Carbenicillin, fresh stock solutions should be prepared regularly.[7][11]
Chemostat Experiment Protocol
A chemostat maintains a constant chemical environment by continuously adding fresh medium and removing culture liquid at the same rate, keeping the culture volume constant.[5] This allows for the study of bacterial populations at a specific growth rate.
a. Experimental Setup:
b. Procedure:
-
Sterilization: Autoclave the chemostat vessel, tubing, and media reservoir.
-
Assembly: Aseptically assemble the chemostat system as shown in Figure 2.
-
Media Preparation: Prepare the sterile growth medium and add it to the reservoir.
-
Inoculation: Inoculate the chemostat vessel with an overnight culture of P. aeruginosa.
-
Batch Phase: Allow the culture to grow in batch mode until it reaches the mid-logarithmic phase.
-
Initiate Continuous Flow:
-
Start the inflow of fresh medium (without this compound) at a specific dilution rate (D). The dilution rate will determine the growth rate of the bacteria in the steady state.
-
Simultaneously, start the outflow of the culture at the same rate to maintain a constant volume.
-
-
Achieve Steady State: Allow the system to run for at least 5-7 volume changes to reach a steady state, where the bacterial density and nutrient concentrations are constant.
-
This compound Administration:
-
Introduce this compound into the fresh medium reservoir to achieve the desired final concentration (e.g., starting from a sub-MIC level and gradually increasing).
-
Alternatively, a separate, concentrated this compound solution can be pumped into the chemostat at a controlled rate.
-
-
Monitoring and Sampling:
-
Continuously monitor the optical density (OD) of the culture.
-
At regular intervals, collect samples from the sampling port to determine:
-
Viable cell counts (colony-forming units, CFU/mL).
-
Carbenicillin concentration (using a suitable analytical method like HPLC).
-
Genetic changes in the bacterial population (e.g., sequencing of resistance genes).
-
-
Turbidostat Experiment Protocol
A turbidostat maintains a constant cell density by adjusting the flow rate of fresh medium based on the turbidity of the culture.[12] This is useful for studying bacteria at their maximum growth rate under specific conditions.
a. Experimental Setup:
b. Procedure:
-
Sterilization and Assembly: Follow the same procedures as for the chemostat.
-
Media Preparation: Prepare the sterile growth medium containing the desired concentration of this compound and add it to the reservoir.
-
Inoculation: Inoculate the turbidostat vessel with an overnight culture of P. aeruginosa.
-
Set Turbidity Threshold: Set the desired optical density (OD) threshold on the control unit.
-
Initiate Continuous Culture:
-
The system will allow the bacterial culture to grow.
-
When the OD reaches the set threshold, the control unit will activate the inflow pump to add fresh medium (containing this compound) and the outflow pump to remove the culture, thus diluting the culture and reducing the OD.
-
This feedback loop maintains the culture at a constant density.[12]
-
-
Monitoring and Sampling:
-
Record the dilution rate over time, which reflects the growth rate of the bacterial population.
-
Collect samples periodically for analysis as described in the chemostat protocol.
-
Data Analysis and Interpretation
The data collected from these continuous culture experiments can be used to:
-
Determine the precise minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Carbenicillin under steady-state growth conditions.
-
Analyze the rate and mechanisms of resistance development to Carbenicillin.
-
Study the effect of sub-lethal concentrations of the antibiotic on bacterial physiology and gene expression.
-
Evaluate the efficacy of combination therapies by introducing a second antimicrobial agent into the system.
Conclusion
The use of continuous culture systems provides a dynamic and controlled environment for the in-depth study of this compound's antibacterial properties. The protocols outlined in these application notes offer a framework for researchers to investigate the long-term interactions between this important antibiotic and pathogenic bacteria like Pseudomonas aeruginosa, yielding valuable data for drug development and understanding antimicrobial resistance.
References
- 1. This compound: antibacterial activity in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, hydrolysis, and oral absorption of alpha-carboxy esters of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Chemostat - Wikipedia [en.wikipedia.org]
- 6. Carbenicillin - Wikipedia [en.wikipedia.org]
- 7. biomol.com [biomol.com]
- 8. bioline.com [bioline.com]
- 9. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carbenicillin prodrugs: stability kinetics of alpha-phenyl and alpha-indanyl esters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous cultures using a turbidostat | Pioreactor Docs [docs.pioreactor.com]
Troubleshooting & Optimization
Troubleshooting satellite colonies with Carbenicillin/Carfecillin selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to satellite colonies when using Carbenicillin or Carfecillin for antibiotic selection in microbial cultures.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a problem?
Satellite colonies are small colonies of non-transformed bacteria that can grow in the vicinity of a larger, antibiotic-resistant colony.[1][2] This phenomenon is problematic because it can lead to the selection of false positives during a cloning experiment, as these smaller colonies do not contain the plasmid of interest.[2] Their presence indicates a breakdown of the selective antibiotic in the agar plate.[3][4]
Q2: What is the mechanism behind satellite colony formation?
Transformed bacteria that are resistant to beta-lactam antibiotics like ampicillin and carbenicillin carry a resistance gene, often bla, which encodes for an enzyme called beta-lactamase.[3][5] This enzyme is secreted by the resistant bacteria into the surrounding medium.[4][6] The secreted beta-lactamase degrades the antibiotic in the area around the resistant colony, creating a zone with a lower antibiotic concentration.[3][7] Non-transformed, sensitive bacteria can then grow in this "safe zone," forming satellite colonies.[2][6]
Q3: Why is Carbenicillin often recommended over Ampicillin to avoid satellite colonies?
Carbenicillin is generally preferred over Ampicillin for several reasons:
-
Greater Stability: Carbenicillin is more stable than Ampicillin in growth media, particularly with respect to heat and acidic conditions.[8][9] Ampicillin can break down more quickly, reducing its effective concentration on the plate over time.[8][10]
-
Higher Resistance to Beta-Lactamase: Carbenicillin is less susceptible to degradation by the beta-lactamase enzyme compared to Ampicillin.[3][11] This means that the "safe zone" of antibiotic degradation around resistant colonies is smaller and forms more slowly, thus reducing the likelihood of satellite colony formation.[9]
Q4: What is this compound and when should it be used?
This compound is the alpha-phenyl ester of carbenicillin, which makes it a prodrug.[12][13] It is more readily absorbed when administered orally in animal studies and is rapidly hydrolyzed in the presence of serum or body tissues to release the active form, carbenicillin.[12] In the context of bacterial selection in a lab, its properties are largely similar to carbenicillin, and it is not as commonly used as carbenicillin disodium salt for preparing selective plates.
Q5: Can I substitute Carbenicillin for Ampicillin if my plasmid has an Ampicillin resistance gene?
Yes, you can directly substitute Carbenicillin for Ampicillin. The Ampicillin resistance gene (bla) encodes for beta-lactamase, which inactivates both antibiotics by cleaving their beta-lactam ring.[10] Therefore, a plasmid conferring ampicillin resistance will also confer resistance to carbenicillin.[9]
Troubleshooting Guide: Satellite Colonies
If you are observing satellite colonies on your selection plates, follow these troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Satellite colonies present | Antibiotic degradation | Switch from Ampicillin to Carbenicillin.[3][7] |
| Old or improperly stored antibiotic | Use a fresh stock of the antibiotic.[7] | |
| Incorrect antibiotic concentration | Ensure you are using the recommended final concentration (typically 50-100 µg/mL).[9][11] You may try increasing the concentration.[4] | |
| Prolonged incubation time | Do not incubate plates for longer than 16-20 hours.[7][14] | |
| High plating density | Plate a lower density of cells to ensure colonies are well-isolated.[14] | |
| Antibiotic added to hot agar | Allow the agar to cool to 45-55°C before adding the antibiotic to prevent heat-induced degradation.[2] | |
| Uneven antibiotic distribution | Ensure the antibiotic is mixed thoroughly into the agar before pouring plates.[7] |
Data Presentation
Table 1: Comparison of Ampicillin and Carbenicillin for Bacterial Selection
| Characteristic | Ampicillin | Carbenicillin | Reference |
| Mechanism of Action | Inhibits bacterial cell wall synthesis | Inhibits bacterial cell wall synthesis | [8] |
| Resistance Mechanism | Hydrolysis by beta-lactamase | Hydrolysis by beta-lactamase | [3][15] |
| Relative Stability | Less stable; sensitive to heat and acidic pH | More stable than ampicillin | [8][9] |
| Susceptibility to β-lactamase | More susceptible | Less susceptible | [3][11] |
| Tendency for Satellite Colonies | High | Low | [10][11] |
| Typical Working Concentration | 50-100 µg/mL | 50-100 µg/mL | [11][16] |
| Relative Cost | Lower | Higher | [8][9] |
Experimental Protocols
Protocol 1: Preparation of Carbenicillin-Containing Agar Plates
-
Prepare LB Agar: Prepare Luria-Bertani (LB) agar according to your standard protocol (e.g., for 1 liter, use 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 L of distilled water).
-
Autoclave: Sterilize the LB agar by autoclaving.
-
Cool the Agar: Place the sterilized agar in a 50-60°C water bath to cool. Allow it to cool for at least 30 minutes, or until the bottle is comfortable to hold.[2]
-
Prepare Carbenicillin Stock: Prepare a 1000x stock solution of Carbenicillin (e.g., 50 mg/mL or 100 mg/mL) in sterile distilled water. Filter-sterilize this solution through a 0.22 µm filter. Store aliquots at -20°C.
-
Add Antibiotic: Once the agar has cooled to approximately 45-55°C, add the Carbenicillin stock solution to the desired final concentration (e.g., add 1 mL of a 50 mg/mL stock to 1 L of agar for a final concentration of 50 µg/mL).
-
Mix and Pour: Gently swirl the bottle to ensure the antibiotic is evenly distributed. Avoid creating air bubbles. Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
-
Solidify and Store: Allow the plates to solidify at room temperature. For long-term storage, keep the plates in a sealed bag at 4°C, protected from light. It is recommended to use plates within 2-4 weeks for optimal performance.
Protocol 2: Bacterial Transformation and Plating
-
Perform Transformation: Transform your competent E. coli cells with your plasmid DNA using your standard heat-shock or electroporation protocol.
-
Recovery Step: After transformation, add 250-1000 µL of SOC or LB medium (without antibiotic) to the cells and incubate at 37°C for 1 hour with shaking. This allows the cells to recover and express the antibiotic resistance gene.
-
Plating: Plate 50-200 µL of the transformed cell culture onto your pre-warmed Carbenicillin-containing agar plates.
-
Incubation: Incubate the plates in an inverted position at 37°C.
-
Observation: Check for colonies after 12-16 hours. Avoid incubating for longer than 20 hours to minimize the risk of satellite colony formation.[14] Well-isolated, single colonies should be visible.
Visualizations
References
- 1. Live to cheat another day: bacterial dormancy facilitates the social exploitation of β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Carbenicillin - Wikipedia [en.wikipedia.org]
- 12. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 16. addgene.org [addgene.org]
Technical Support Center: Optimizing Carfecillin Concentration for Inhibition of Pseudomonas aeruginosa
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Carfecillin concentration in experiments targeting Pseudomonas aeruginosa. As this compound is a prodrug of Carbenicillin, this guide focuses on the activity of Carbenicillin, the active form that inhibits P. aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and Carbenicillin?
This compound is a phenyl ester of Carbenicillin, designed to be orally administered. Following administration, it is hydrolyzed in the body to release Carbenicillin, which is the active antibiotic that exerts its effect on bacteria like Pseudomonas aeruginosa. Therefore, when determining the effective concentration for inhibiting P. aeruginosa in vitro, experiments are typically conducted with Carbenicillin.
Q2: What is the general mechanism of action of Carbenicillin against Pseudomonas aeruginosa?
Carbenicillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and ultimately cell lysis.[1][2] The outer membrane of P. aeruginosa can act as a barrier to Carbenicillin entry.[2][3]
Q3: What are the typical Minimum Inhibitory Concentrations (MICs) of Carbenicillin for Pseudomonas aeruginosa?
The MIC of Carbenicillin against P. aeruginosa can vary significantly depending on the bacterial strain, inoculum size, and the specific methodology used for testing.[4] It is crucial to determine the MIC for the specific strain being used in your experiments.
Q4: How does inoculum size affect the MIC of Carbenicillin?
There is a notable inoculum effect on the MIC of Carbenicillin against P. aeruginosa.[4][5][6] Higher bacterial inocula generally lead to higher MIC values.[5][6] This is an important consideration when designing and interpreting susceptibility tests.
Q5: What are the common mechanisms of resistance of Pseudomonas aeruginosa to Carbenicillin?
Pseudomonas aeruginosa can develop resistance to Carbenicillin through several mechanisms:
-
Production of β-lactamase enzymes: These enzymes hydrolyze the β-lactam ring of Carbenicillin, inactivating the antibiotic.
-
Reduced outer membrane permeability: Changes in the outer membrane proteins can limit the entry of Carbenicillin into the bacterial cell.[2][3]
-
Alterations in penicillin-binding proteins (PBPs): Mutations in the genes encoding PBPs can decrease their affinity for Carbenicillin, reducing the antibiotic's effectiveness.[1][3]
Q6: How can I determine the susceptibility of my P. aeruginosa strain to Carbenicillin?
Standard antimicrobial susceptibility testing methods such as broth microdilution, agar dilution, or disk diffusion can be used to determine the MIC of Carbenicillin for your specific P. aeruginosa strain.[7] It is recommended to follow established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in MIC results | Inconsistent inoculum preparation. | Standardize your inoculum preparation method to ensure a consistent starting bacterial concentration. Use a spectrophotometer to measure the optical density (OD) of your bacterial suspension. |
| Different growth media used. | Use a consistent and appropriate growth medium for all experiments, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8] | |
| Contamination of cultures. | Practice strict aseptic techniques to prevent contamination. Regularly check the purity of your bacterial cultures. | |
| No inhibition of P. aeruginosa growth at expected Carbenicillin concentrations | The strain may be resistant to Carbenicillin. | Perform an MIC test to determine the actual susceptibility of your strain. Consider testing for β-lactamase production. |
| The Carbenicillin stock solution may have degraded. | Prepare fresh Carbenicillin stock solutions and store them properly (typically at -20°C). Carbenicillin is more stable than ampicillin but can still degrade.[9] | |
| The experimental conditions are not optimal. | Ensure the pH of the medium is appropriate and that the incubation conditions (temperature, time, aeration) are optimal for P. aeruginosa growth and Carbenicillin activity. | |
| P. aeruginosa forms biofilms that are not inhibited by Carbenicillin. | Biofilm-grown bacteria are inherently more resistant to antibiotics. | The concentration of Carbenicillin required to eradicate a biofilm (Minimum Biofilm Eradication Concentration or MBEC) is significantly higher than the MIC for planktonic bacteria.[10][11] Consider testing higher concentrations or combination therapies. |
Quantitative Data Summary
The following tables summarize the range of Carbenicillin concentrations found to be effective against Pseudomonas aeruginosa under different experimental conditions. Note that these are examples, and the optimal concentration for your specific experiment should be determined empirically.
Table 1: Minimum Inhibitory Concentration (MIC) of Carbenicillin against Pseudomonas aeruginosa
| Strain Type | Inoculum Size (CFU/mL) | MIC Range (µg/mL) | Reference |
| Clinical Isolates | 105 | 25 - >512 | [4] |
| Laboratory Strains | 104 - 107 | 37.5 - 100 | [4] |
Table 2: Effect of Inoculum Size on Carbenicillin MIC
| Inoculum Size (CFU) | Median MIC (µg/mL) - Complete Inhibition | Median MIC (µg/mL) - Reduced Growth | Reference |
| 107 | 100 | 75 | [4] |
| 105 | 50 | 37.5 | [4] |
| 103 | 37.5 | 25 | [4] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain.
-
Prepare Materials:
-
Pseudomonas aeruginosa strain of interest.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Carbenicillin stock solution.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
-
Inoculum Preparation:
-
Aseptically pick a few colonies of P. aeruginosa from a fresh agar plate and inoculate into a tube of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD600 of 0.5).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Serial Dilution of Carbenicillin:
-
Prepare a series of twofold serial dilutions of the Carbenicillin stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 2.5 x 105 CFU/mL.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of Carbenicillin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600 with a microplate reader.
-
Protocol 2: Agar Dilution Method for MIC Determination
This method is an alternative to broth microdilution for determining the MIC.
-
Prepare Materials:
-
Pseudomonas aeruginosa strain of interest.
-
Mueller-Hinton Agar (MHA).
-
Carbenicillin stock solution.
-
Sterile petri dishes.
-
-
Prepare Antibiotic Plates:
-
Prepare a series of MHA plates containing different concentrations of Carbenicillin. This is done by adding the appropriate amount of Carbenicillin stock solution to the molten agar before pouring the plates.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension as described in the broth microdilution protocol and adjust it to a concentration of 107 - 108 CFU/mL.
-
Further dilute this suspension to achieve a final inoculum of 104 CFU per spot.
-
-
Inoculation:
-
Using a multipoint inoculator or a calibrated loop, spot a small volume (e.g., 1-10 µL) of the prepared inoculum onto the surface of each agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of Carbenicillin that prevents the growth of the bacterial colonies.
-
Visualizations
Caption: Mechanism of action of Carbenicillin against Pseudomonas aeruginosa.
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Key resistance mechanisms of P. aeruginosa to Carbenicillin.
References
- 1. Carbenicillin resistance of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penicillin-Resistant Mechanisms in Pseudomonas aeruginosa: Binding of Penicillin to Pseudomonas aeruginosa KM 338 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbenicillin resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Resistance of Pseudomonas aeruginosa to Carbenicillin After Reversion from Spheroplast to Rod Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Resistance of Pseudomonas aeruginosa to Carbenicillin After Reversion from Spheroplast to Rod Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility of Pseudomonas aeruginosa to Carbenicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbenicillin - Wikipedia [en.wikipedia.org]
- 10. Inhibition and destruction of Pseudomonas aeruginosa biofilms by antibiotics and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Carfecillin Stability in Acidic Growth Media: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the challenges associated with Carfecillin stability in acidic growth media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a β-lactam antibiotic and serves as a prodrug for Carbenicillin.[1][2] This means that this compound itself is inactive but is converted in the body or in culture to its active form, Carbenicillin.[3][4] Carbenicillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[4] This disruption leads to a weakened cell wall and ultimately results in bacterial cell lysis.[4]
Q2: We are observing reduced efficacy of this compound in our acidic bacterial culture medium. Is this expected?
Yes, this is a common observation. The stability of β-lactam antibiotics, including this compound, is highly dependent on pH.[5] In acidic conditions, particularly below pH 3, the primary degradation pathway for this compound is the hydrolysis of its β-lactam ring, which inactivates the antibiotic.[6] However, it is important to note that the β-lactam ring of this compound is significantly more stable in acidic media compared to its active form, Carbenicillin.[6][7]
Q3: At what pH does this compound begin to significantly degrade?
The degradation of this compound is a continuous process, with the rate being pH-dependent. Below pH 3, the degradation of the β-lactam ring becomes the predominant reaction.[6] Above pH 7, the hydrolysis of the ester group to form Carbenicillin is the faster process.[6] Therefore, in strongly acidic media, you can expect a more rapid loss of the intact prodrug to inactive forms.
Q4: What are the degradation products of this compound in acidic conditions?
In acidic media, the primary degradation product of this compound is a result of the hydrolysis of the β-lactam ring. This process leads to the formation of penicilloic acid derivatives of this compound, which lack antibacterial activity. This is distinct from the hydrolysis of the ester bond, which occurs more readily in neutral to alkaline conditions and releases the active drug, Carbenicillin.
Troubleshooting Guide
Issue: Loss of this compound Activity in Acidic Growth Media
If you are experiencing a loss of this compound's antibacterial effect in your experiments, consider the following troubleshooting steps:
1. Verify Media pH:
-
Problem: The pH of your growth medium may be lower than intended, accelerating this compound degradation.
-
Solution: Accurately measure the pH of your medium after all components have been added and sterilized. Adjust the pH to the desired level using appropriate sterile buffers. Be aware that bacterial metabolism can also alter the pH of the culture over time.
2. Optimize this compound Concentration and Timing:
-
Problem: The initial concentration of this compound may not be sufficient to overcome degradation and effectively inhibit bacterial growth.
-
Solution: Consider increasing the initial concentration of this compound. Alternatively, if your experimental design allows, add the antibiotic at a later time point in the bacterial growth phase to minimize its exposure to the acidic environment.
3. Consider a More Stable Alternative:
-
Problem: For very low pH conditions, this compound may not be the most suitable antibiotic.
-
Solution: Depending on the bacterial species and the experimental requirements, you might consider using an alternative antibiotic that exhibits greater stability in acidic conditions.
4. Control for Temperature:
-
Problem: Elevated temperatures can accelerate the rate of chemical degradation of antibiotics.
-
Solution: Ensure that your cultures are incubated at the optimal temperature for your bacterial strain and that this compound stock solutions are stored appropriately at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage).
Quantitative Data on this compound Stability
The following table summarizes the stability of this compound's β-lactam ring compared to Carbenicillin in acidic conditions.
| pH | Relative Stability of β-Lactam Ring (this compound vs. Carbenicillin) |
| 1 | ~3 times more stable |
| 2 | ~6 times more stable |
| 3 | ~17 times more stable |
Data adapted from Tsuji et al., 1979.[6]
The predicted half-life for the production of Carbenicillin from this compound (ester hydrolysis) at 37°C and pH 7.0 is approximately 8.5 hours.[6]
Experimental Protocols
Protocol 1: Determining this compound Stability in a Specific Growth Medium
This protocol outlines a method to assess the stability of this compound in your specific acidic growth medium.
Materials:
-
This compound sodium salt
-
Your specific acidic bacterial growth medium
-
Sterile microcentrifuge tubes or culture tubes
-
Incubator at the desired experimental temperature
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a spectrophotometer.
-
Sterile buffers for pH adjustment
Procedure:
-
Prepare Medium: Prepare your acidic growth medium and adjust it to the desired pH.
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., water or a buffer at neutral pH).
-
Spike Medium: Add a known concentration of this compound to the acidic growth medium to achieve the final desired experimental concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate them at your experimental temperature.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a tube from the incubator.
-
Analysis:
-
HPLC (Recommended): Analyze the concentration of intact this compound in each sample using a validated HPLC method. This will provide the most accurate measure of degradation.
-
Spectrophotometry: If an HPLC is unavailable, you can use a spectrophotometer to measure the absorbance at a wavelength specific to the β-lactam ring. A decrease in absorbance over time will indicate degradation. This method is less specific than HPLC.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life in your specific medium.
Protocol 2: Bioassay to Functionally Assess this compound Activity Over Time
This protocol provides a functional assessment of this compound's antibacterial activity after incubation in acidic media.
Materials:
-
This compound-containing acidic medium prepared and incubated as in Protocol 1.
-
A susceptible bacterial strain (e.g., E. coli).
-
Standard bacterial culture plates (e.g., Luria-Bertani agar).
-
Sterile paper discs.
-
Incubator.
Procedure:
-
Prepare Inoculum: Grow an overnight culture of the susceptible bacterial strain.
-
Plate Bacteria: Spread a lawn of the bacterial culture onto the surface of the agar plates.
-
Apply Samples: At each time point from the stability study (Protocol 1), take an aliquot of the this compound-containing medium.
-
Disc Diffusion: Pipette a small, known volume of each aliquot onto a sterile paper disc and place the disc onto the inoculated agar plate.
-
Incubation: Incubate the plates overnight at the optimal temperature for the bacterial strain.
-
Measure Zones of Inhibition: Measure the diameter of the zone of clearing (zone of inhibition) around each disc. A decrease in the diameter of the zone of inhibition over the incubation time of the this compound in the acidic medium indicates a loss of antibacterial activity.
Visualizations
Caption: Mechanism of action of this compound leading to bacterial cell lysis.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for this compound stability issues.
References
- 1. youtube.com [youtube.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C23H22N2O6S | CID 33672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carbenicillin prodrugs: stability kinetics of alpha-phenyl and alpha-indanyl esters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of drug decomposition. Part 66. Kinetics of the hydrolysis of carphecillin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carfecillin Microbiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during microbiological experiments with Carfecillin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a semi-synthetic beta-lactam antibiotic. It is the phenyl ester of carbenicillin and functions as a prodrug.[1][2][3] In the body, and under certain in vitro conditions, it is rapidly hydrolyzed to its active form, carbenicillin.[1][2] Carbenicillin exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan, a critical component of the cell wall, leading to weakening of the cell wall and eventual cell lysis.[2][4]
Q2: What is the primary application of this compound?
This compound is primarily used to treat urinary tract infections.[2]
Q3: How should this compound be stored?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.
Troubleshooting Guide
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
Potential Cause 1: Incomplete Hydrolysis of this compound to Carbenicillin. The antibacterial activity of this compound in in-vitro tests is dependent on its hydrolysis to the active form, carbenicillin.[1] In aqueous solutions without serum or tissue enzymes, this hydrolysis can be slow.
-
Solution:
-
Ensure the experimental conditions promote hydrolysis. The rate of hydrolysis is influenced by pH and temperature.[5][6][7] Hydrolysis is generally faster in alkaline conditions.[5]
-
For in-vitro assays, consider pre-incubating the this compound solution under conditions that favor hydrolysis before adding it to the bacterial culture.
-
If comparing with carbenicillin, be aware that this compound may show lower activity against gram-negative bacilli and higher activity against gram-positive cocci when hydrolysis is limited.[1]
-
Potential Cause 2: Bacterial Resistance. The test organism may possess mechanisms of resistance to beta-lactam antibiotics.
-
Solution:
-
Beta-Lactamase Production: The bacteria may produce beta-lactamase enzymes that hydrolyze the beta-lactam ring of carbenicillin, inactivating the antibiotic.[4][8] Consider testing for beta-lactamase activity.
-
Altered Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of carbenicillin to its target.
-
Reduced Permeability: The outer membrane of Gram-negative bacteria may have reduced permeability to carbenicillin.
-
Efflux Pumps: The bacteria may actively pump the antibiotic out of the cell.
-
Potential Cause 3: Suboptimal Experimental Conditions. Factors such as inoculum size, media composition, and incubation time can significantly impact MIC results.[9]
-
Solution:
-
Inoculum Density: Ensure the bacterial inoculum is standardized, typically to a 0.5 McFarland standard.[10]
-
Media: Use the recommended medium for susceptibility testing, such as Mueller-Hinton Broth/Agar. The pH of the medium should be within the recommended range (typically 7.2-7.4).
-
Incubation: Adhere to the recommended incubation time and temperature for the specific organism being tested.
-
Issue 2: Appearance of "Satellite" Colonies in Disk Diffusion or Plate Selection Experiments.
Potential Cause: Degradation of the Antibiotic. Resistant colonies can secrete beta-lactamase into the surrounding medium, degrading the carbenicillin in that area. This localized reduction in antibiotic concentration allows non-resistant "satellite" colonies to grow in the vicinity of the resistant colony.
-
Solution:
-
Use Carbenicillin instead of Ampicillin: Carbenicillin is more stable than ampicillin and less prone to degradation by beta-lactamases, which can reduce the formation of satellite colonies.
-
Ensure Proper Antibiotic Concentration: Use the recommended concentration of the antibiotic in your plates.
-
Avoid Prolonged Incubation: Do not incubate plates for longer than the recommended time, as this allows more time for antibiotic degradation.
-
Re-streak to Isolate Colonies: If satellite colonies are observed, re-streak the primary colony onto a fresh plate with the appropriate antibiotic concentration to obtain a pure culture.
-
Issue 3: Inconsistent or Irreproducible Results.
Potential Cause 1: Improper Preparation or Storage of Antibiotic Stock Solutions. this compound and carbenicillin solutions can lose potency if not prepared and stored correctly.
-
Solution:
Potential Cause 2: Variation in Experimental Technique. Minor variations in protocol execution can lead to significant differences in results.
-
Solution:
-
Strictly adhere to standardized protocols for inoculum preparation, media formulation, and incubation conditions.
-
Ensure consistent timing for each step of the experiment.
-
Use calibrated equipment.
-
Potential Cause 3: Quality of Reagents. The quality of the this compound powder, media components, and other reagents can affect the outcome.
-
Solution:
-
Use high-quality, research-grade reagents from reputable suppliers.
-
Check the expiration dates of all reagents.
-
Perform quality control (QC) testing with reference strains to ensure the entire experimental system is performing as expected.
-
Data Presentation
Table 1: this compound Hydrolysis Rate
| pH | Temperature (°C) | Half-life for Carbenicillin Production (hours) |
| 1-3 | 35 | Beta-lactam degradation of the prodrug proceeds exclusively. |
| 7.0 | 37 | 8.5 |
| >7 | 35 | Degradation is superseded by ester hydrolysis to carbenicillin. |
Data adapted from Tsuji et al., 1979.[5]
Table 2: Carbenicillin Minimum Inhibitory Concentrations (MICs) for Common Bacterial Species
| Organism | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 25 - >100 |
| Escherichia coli | 4.88 - >312 |
| Staphylococcus aureus | 4.88 - >312 |
Note: MIC values can vary significantly depending on the strain and testing conditions.[9][12]
Table 3: Quality Control (QC) Ranges for Carbenicillin Disk Diffusion Susceptibility Testing
| QC Organism | Disk Content (µg) | Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922 | 100 | 23 - 29 |
| Pseudomonas aeruginosa ATCC® 27853 | 100 | 18 - 24 |
| Staphylococcus aureus ATCC® 25923 | 100 | 29 - 37 |
Ranges are based on CLSI guidelines. Laboratories should establish their own QC limits.[13][14][15]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is a general guideline and should be adapted based on the specific organism and laboratory standards.
Materials:
-
This compound or Carbenicillin powder
-
Sterile Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in log phase growth
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of this compound or Carbenicillin in a suitable sterile solvent (e.g., water or buffer) at a concentration at least 10 times the highest concentration to be tested.
-
Prepare Inoculum: a. Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Serial Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the antibiotic stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to each well, except for a sterility control well (containing only MHB). Include a growth control well (containing MHB and inoculum, but no antibiotic).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol is a general guideline and should be performed according to established standards (e.g., CLSI).[16]
Materials:
-
Carbenicillin susceptibility disks (e.g., 100 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial culture in log phase growth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator
-
Ruler or caliper
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
Inoculate the Plate: a. Dip a sterile cotton swab into the standardized inoculum. b. Remove excess inoculum by pressing the swab against the inside of the tube. c. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. d. Allow the plate to dry for 3-5 minutes.
-
Apply Antibiotic Disks: a. Aseptically apply the carbenicillin susceptibility disks to the surface of the agar. b. Gently press each disk to ensure complete contact with the agar. Disks should be spaced far enough apart to prevent overlapping of the zones of inhibition.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Read Results: a. Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm). b. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established interpretive criteria (e.g., from CLSI).[10]
Visualizations
Caption: this compound's mechanism of action.
Caption: Beta-lactamase mediated resistance.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H22N2O6S | CID 33672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbenicillin prodrugs: stability kinetics of alpha-phenyl and alpha-indanyl esters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [rex.libraries.wsu.edu]
- 8. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. apec.org [apec.org]
- 11. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality control limits for ampicillin, carbenicillin, mezlocillin, and piperacillin disk diffusion susceptibility tests: a collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goums.ac.ir [goums.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. asm.org [asm.org]
Carfecillin interference with enzymatic or colorimetric assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Carfecillin and its active form, Carbenicillin, in enzymatic and colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my assay?
This compound is the α-phenyl ester of Carbenicillin. It is a prodrug that is rapidly hydrolyzed in aqueous solutions, especially in the presence of serum or tissues, to release the active antibiotic, Carbenicillin.[1] Therefore, in most in vitro experimental setups, any observed interference is likely due to Carbenicillin or its subsequent degradation products. Interference can arise from several mechanisms:
-
Chemical Reactivity: The β-lactam ring in Carbenicillin is strained and susceptible to nucleophilic attack. This can lead to covalent modification of proteins, such as enzymes or antibodies, in your assay.[2][3][4]
-
pH Alteration: The hydrolysis of this compound and the subsequent degradation of Carbenicillin's β-lactam ring produce acidic byproducts. In poorly buffered solutions, this can lead to a significant drop in pH, affecting the activity of pH-sensitive enzymes.[5][6]
-
Spectroscopic Interference: While Carbenicillin's primary absorbance is in the UV range, its degradation products or interactions with assay components could potentially interfere with colorimetric or fluorometric assays.[7]
Q2: My assay contains Dithiothreitol (DTT). Could this be a problem when using this compound/Carbenicillin?
Yes, this is a significant concern. Thiol-containing reagents like Dithiothreitol (DTT) are nucleophiles and can react with the β-lactam ring of Carbenicillin.[8] This reaction can lead to several issues:
-
Depletion of DTT: The reaction will consume DTT, reducing its effective concentration and potentially compromising its intended function of maintaining a reducing environment for your proteins.
-
Formation of Adducts: The reaction forms a Carbenicillin-DTT adduct, which might have unforeseen effects on your assay components.
-
Inactivation of Carbenicillin: The reaction opens the β-lactam ring, inactivating the antibiotic. While this might be irrelevant for the assay's primary measurement, it's an important consideration if the goal is to maintain antibiotic activity.
Q3: Can this compound or Carbenicillin interfere with my ELISA?
Direct interference of Carbenicillin in ELISAs has not been extensively documented in research literature. However, a potential for interference exists through the following mechanisms:
-
Antibody Modification: The reactive β-lactam ring of Carbenicillin could covalently bind to lysine residues on the primary or secondary antibodies, potentially altering their binding affinity and leading to inaccurate results.[2][4]
-
Antigen Modification: If your antigen is a protein, it could also be modified by Carbenicillin, which might mask the epitope recognized by the antibody.
-
Enzyme Conjugate Inhibition: The enzyme conjugate (e.g., Horseradish Peroxidase - HRP) could be inhibited through covalent modification, leading to a decreased signal.
Q4: I am using a luciferase-based reporter assay. Should I be concerned about interference?
While specific data on Carbenicillin is scarce, luciferase assays are known to be susceptible to interference by small molecules.[9][10][11] Potential mechanisms of interference include:
-
Direct Luciferase Inhibition: Carbenicillin or its degradation products could directly inhibit the luciferase enzyme.
-
Altered Luciferase Stability: Some compounds can affect the half-life of luciferase in cell-based assays, leading to either an increase or decrease in the luminescent signal that is independent of the promoter activity being studied.[10]
-
pH Effects: As luciferase activity is pH-dependent, a change in the local pH due to Carbenicillin hydrolysis could affect the light output.
Troubleshooting Guides
Issue 1: Unexpected decrease in enzyme activity in a purified system.
| Possible Cause | Troubleshooting Step |
| Direct Enzyme Inhibition by Covalent Modification | 1. Run a control experiment with the enzyme and Carbenicillin in the absence of the substrate. 2. Use mass spectrometry to analyze the enzyme for any mass shifts indicative of covalent modification. 3. Consider using an alternative antibiotic if modification is confirmed. |
| pH Shift in Assay Buffer | 1. Measure the pH of your assay buffer before and after the addition of this compound/Carbenicillin and after incubation. 2. Use a more robust buffering system with a higher buffering capacity. 3. Run the assay at a range of pH values to determine your enzyme's sensitivity to pH changes. |
| Interaction with Co-factors or Reducing Agents (e.g., DTT) | 1. If your assay contains DTT or other thiol reagents, run a control without the enzyme to see if Carbenicillin interacts with these components.[8] 2. Consider increasing the concentration of the reducing agent or adding it fresh just before starting the reaction. |
Issue 2: Inconsistent results in a cell-based colorimetric or fluorometric assay.
| Possible Cause | Troubleshooting Step |
| Changes in Medium pH | 1. Monitor the pH of your cell culture medium over the course of the experiment. 2. Ensure your medium has adequate buffering capacity (e.g., HEPES) if long incubation times are required. |
| Spectroscopic Interference | 1. Run a spectral scan of Carbenicillin and its degradation products (by incubating it in media for the duration of your experiment) to check for absorbance or fluorescence at your assay's wavelengths. 2. Include a "no cells, with Carbenicillin" control to measure background signal. |
| Cytotoxicity | 1. While generally low in toxicity to mammalian cells, at high concentrations, Carbenicillin or its byproducts might affect cell viability. 2. Perform a standard cytotoxicity assay (e.g., MTT or LDH) in parallel with your primary assay. |
Data and Protocols
Quantitative Data Summary
As specific quantitative data on assay interference is limited, the following table outlines the potential impact based on the chemical properties of this compound and Carbenicillin.
| Parameter | Potential Impact of this compound/Carbenicillin | Affected Assay Types |
| pH Change | Hydrolysis of the ester and β-lactam rings releases protons, potentially lowering the pH of the solution.[5][6] | Enzyme assays, fluorescence assays (pH-sensitive fluorophores), cell-based assays. |
| Covalent Modification | The reactive β-lactam ring can form adducts with nucleophilic residues (e.g., lysine, cysteine) on proteins.[2][3][4] | Enzyme assays (inhibition), ELISAs (antibody/antigen modification), assays with thiol-based reagents. |
| Spectroscopic Properties | Carbenicillin has a UV absorbance maximum around 265-280 nm. Degradation products may have different spectral properties.[7][12] | Primarily assays in the UV range. Potential for interference in colorimetric/fluorometric assays is low but should be checked. |
Experimental Protocol: Testing for pH-based Interference
This protocol allows you to determine if Carbenicillin is affecting your assay through pH changes.
-
Prepare a mock assay buffer: Recreate your assay buffer, including all components except for your enzyme or detection reagent.
-
Add Carbenicillin: Add Carbenicillin to the mock buffer at the final concentration used in your experiments.
-
Incubate: Incubate the solution under the same conditions as your actual assay (time and temperature).
-
Measure pH: Use a calibrated pH meter to measure the pH of the solution at the beginning and end of the incubation period.
-
Compare: Compare the final pH to the initial pH and to a control solution without Carbenicillin. A significant change indicates that pH effects could be influencing your results.
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Pathway for Protein Haptenation by β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Prediction of hydrolysis pathways and kinetics for antibiotics under environmental pH conditions: a quantum chemical study on cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing lot-to-lot variability of Carfecillin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when using Carfecillin in experiments, with a focus on managing lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a β-lactam antibiotic and is the phenyl ester prodrug of carbenicillin.[1][2] Upon administration or in the presence of serum and body tissues, it is rapidly hydrolyzed to its active form, carbenicillin.[3][4] Carbenicillin exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs). PBPs are essential enzymes for the synthesis of the bacterial cell wall.[5][6][7] By inhibiting these proteins, carbenicillin disrupts the cross-linking of peptidoglycan, a critical component of the cell wall. This leads to a weakening of the cell wall, ultimately causing bacterial cell lysis and death.[5][7][8]
Q2: Why am I seeing inconsistent results between different lots of this compound?
Lot-to-lot variability is a known challenge with many laboratory reagents, including antibiotics.[9][10][11] For this compound, this variability can manifest as changes in potency, which may lead to inconsistent experimental outcomes. Several factors can contribute to this, including minor differences in the manufacturing process, purity of the final product, and stability of the compound. Since this compound is a prodrug, variations in its hydrolysis rate to the active carbenicillin can also contribute to inconsistent results.[3][4]
Q3: How can I mitigate the impact of lot-to-lot variability of this compound in my experiments?
To minimize the impact of lot-to-lot variability, it is crucial to perform a quality control (QC) check on each new lot of this compound before its use in critical experiments. A common and effective method is to determine the Minimum Inhibitory Concentration (MIC) against a reference bacterial strain and compare it to the results from a previous, qualified lot.[12] Consistent storage conditions as per the manufacturer's instructions are also vital to maintain the potency and stability of the antibiotic.[13]
Q4: What are the optimal storage conditions for this compound?
While specific storage conditions should always be obtained from the manufacturer's certificate of analysis or product datasheet, penicillins, in general, should be stored in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is often recommended.[13] Improper storage, such as exposure to humidity or high temperatures, can lead to degradation of the antibiotic and loss of potency.[14]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, particularly those related to lot-to-lot variability.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected MIC values with a new lot of this compound. | Lower potency of the new lot: This is a primary concern with lot-to-lot variability. | 1. Perform a comparative MIC assay: Test the new lot and the previous, qualified lot in parallel against a reference bacterial strain (e.g., E. coli ATCC 25922). A significant deviation (e.g., >2-fold dilution) may indicate a potency issue. 2. Contact the supplier: If a significant difference in potency is confirmed, contact the supplier for a replacement or further analysis. |
| Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles can lead to reduced activity. | 1. Prepare fresh stock solutions: Always prepare fresh stock solutions for each experiment. 2. Aliquot and store properly: If a larger stock is prepared, divide it into single-use aliquots and store at the recommended temperature to avoid repeated freeze-thaw cycles.[15] | |
| Incomplete hydrolysis to carbenicillin: The in vitro activity of this compound is dependent on its conversion to the active form.[3][4] Factors like pH can influence this hydrolysis.[1] | Ensure appropriate experimental conditions: Verify that the pH of your growth medium is within the optimal range for both bacterial growth and this compound hydrolysis. | |
| Inconsistent MIC results within the same experiment (across replicates). | Inaccurate inoculum preparation: The density of the bacterial inoculum is a critical factor in MIC assays. | Standardize inoculum preparation: Use a spectrophotometer or a McFarland standard to ensure a consistent starting bacterial concentration for each experiment.[14][15] |
| Poor antibiotic distribution: Inadequate mixing can lead to uneven concentrations of this compound in the assay wells. | Ensure thorough mixing: When preparing serial dilutions, ensure that the antibiotic is well-mixed in the broth before proceeding to the next dilution. | |
| Contamination: Contamination of the bacterial culture or reagents will lead to unreliable results. | Practice aseptic technique: Ensure all materials and reagents are sterile and proper aseptic techniques are followed throughout the experimental setup.[15] | |
| No bacterial growth in control wells (without antibiotic). | Non-viable bacterial inoculum: The bacteria used for the assay may not be in a healthy growth phase. | Use a fresh, actively growing culture: Prepare the inoculum from a fresh overnight culture to ensure the bacteria are viable.[15] |
| Unsuitable growth medium: The medium may lack the necessary nutrients to support the growth of the specific bacterial strain. | Verify media suitability: Confirm that the chosen medium supports the robust growth of your bacterial strain. |
Quantitative Data Summary
When qualifying a new lot of this compound, the following table provides a general guideline for acceptable variability. These values are based on common laboratory practices for antibiotic susceptibility testing.
| Parameter | Method | Acceptable Variability Between Lots | Reference QC Strain (Example) |
| Minimum Inhibitory Concentration (MIC) | Broth Microdilution or Agar Dilution | Within one 2-fold dilution of the established MIC for the previous lot. | Escherichia coli ATCC® 25922™ |
| Zone of Inhibition | Kirby-Bauer Disk Diffusion | Zone diameter should be within the established quality control ranges (e.g., as defined by CLSI or EUCAST). | Escherichia coli ATCC® 25922™ |
Experimental Protocols
Key Experiment: Broth Microdilution MIC Assay to Qualify a New Lot of this compound
This protocol describes how to compare the MIC of a new lot of this compound against a previously qualified lot.
Materials:
-
New lot of this compound
-
Previously qualified lot of this compound (Reference Lot)
-
Reference bacterial strain (e.g., Escherichia coli ATCC® 25922™)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Stock Solutions:
-
Accurately weigh and dissolve both the new and reference lots of this compound in a suitable solvent to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare fresh stock solutions for each experiment.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the reference bacterial strain.
-
Inoculate a tube of sterile saline or growth medium and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Antibiotic Dilutions in Microtiter Plate:
-
Perform serial two-fold dilutions of both this compound stock solutions in CAMHB in separate rows of a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Inoculate Microtiter Plate:
-
Add the diluted bacterial suspension to each well containing the antibiotic dilutions.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for both lots of this compound. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Compare the MIC of the new lot to the reference lot. The MIC of the new lot should be within one two-fold dilution of the reference lot to be considered acceptable.
-
Visualizations
Caption: Inhibition of Bacterial Cell Wall Synthesis by this compound.
Caption: Experimental Workflow for Qualifying a New Lot of this compound.
References
- 1. Carbenicillin prodrugs: stability kinetics of alpha-phenyl and alpha-indanyl esters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Penicillin Binding Proteins as Danger Signals: Meningococcal Penicillin Binding Protein 2 Activates Dendritic Cells through Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 8. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accesson.kr [accesson.kr]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. hereditybio.in [hereditybio.in]
- 13. contagionlive.com [contagionlive.com]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Handling Carfecillin-Resistant Bacterial Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and experimenting with Carfecillin-resistant bacterial strains in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Carbenicillin?
This compound is a phenyl ester of Carbenicillin, functioning as a prodrug. In the body, and to some extent in aqueous solutions, it is hydrolyzed to Carbenicillin, which is the active beta-lactam antibiotic. Therefore, bacterial resistance to this compound is fundamentally the same as resistance to Carbenicillin.
Q2: What is the primary mechanism of resistance to this compound/Carbenicillin?
The most significant mechanism of resistance against Carbenicillin is the production of beta-lactamase enzymes.[1][2] These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic.[1][2] Other mechanisms include alterations in penicillin-binding proteins (PBPs), reduced drug permeability through porin channels, and active efflux pumps that remove the antibiotic from the cell.[1][3]
Q3: What are the essential safety precautions for handling this compound-resistant strains?
Working with any antibiotic-resistant bacteria requires adherence to Biosafety Level 2 (BSL-2) or higher protocols. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear a lab coat, gloves, and eye protection.
-
Containment: Work in a biological safety cabinet (BSC) to prevent aerosol formation.
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate disinfectant (e.g., 10% bleach solution or 70% ethanol) before and after use.
-
Waste Disposal: All contaminated materials must be autoclaved before disposal.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling any bacterial cultures and before leaving the laboratory.
Q4: How can I confirm if my bacterial strain is resistant to this compound?
Standard antimicrobial susceptibility testing (AST) methods, such as the Kirby-Bauer disk diffusion assay or broth microdilution, can be used to determine the Minimum Inhibitory Concentration (MIC) of Carbenicillin against your strain. Strains exhibiting high MIC values are considered resistant.
Q5: What are some alternative antibiotics for treating infections caused by Carbenicillin-resistant strains?
For Carbenicillin-resistant Pseudomonas aeruginosa, alternative options include ceftazidime, cefepime, piperacillin-tazobactam, and carbapenems like meropenem or imipenem.[4][5] For Carbenicillin-resistant E. coli, newer beta-lactam/beta-lactamase inhibitor combinations such as ceftazidime-avibactam and meropenem-vaborbactam are effective.[6]
Troubleshooting Guides
Kirby-Bauer Disk Diffusion Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No zone of inhibition around the Carbenicillin disk for a known susceptible strain. | 1. Inactive antibiotic disk (improper storage or expired).2. Incorrect inoculum density (too heavy).3. Contamination of the culture. | 1. Use a new, properly stored Carbenicillin disk and re-test.2. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.3. Streak the culture for isolation to check for purity. |
| Inconsistent zone sizes between replicates. | 1. Uneven inoculum spread.2. Variation in agar depth.3. Improper disk placement. | 1. Ensure the entire agar surface is evenly swabbed in three directions.2. Use plates with a uniform agar depth (4 mm).3. Press the disk gently to ensure full contact with the agar. |
| Appearance of "satellite" colonies within the zone of inhibition. | This can indicate the presence of a subpopulation of resistant cells or the production of beta-lactamase that degrades the antibiotic around the colonies. | Document the observation. These colonies are considered significant and indicate resistance. |
Broth Microdilution Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Growth in the negative control well. | Contamination of the broth, microtiter plate, or reagents. | Repeat the assay with sterile materials. Ensure aseptic technique is strictly followed. |
| No growth in the positive control well. | 1. Inoculum was not added.2. The bacterial strain is not viable. | 1. Repeat the assay, ensuring the inoculum is added to all necessary wells.2. Culture the strain on an appropriate agar plate to confirm viability. |
| MIC values are consistently higher or lower than expected for QC strains. | 1. Incorrect antibiotic concentration.2. Incorrect inoculum density.3. Improper incubation conditions. | 1. Verify the preparation of the antibiotic stock solution and serial dilutions.2. Ensure the inoculum is standardized correctly.3. Check incubator temperature and incubation time. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Carbenicillin against E. coli Strains
| Strain Type | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Susceptible | 100 | 4 | 16 | 1 - 64 |
| Resistant (ESBL-producing) | 50 | >1024 | >1024 | 256 - >1024 |
Table 2: Minimum Inhibitory Concentration (MIC) of Carbenicillin against P. aeruginosa Strains
| Strain Type | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Susceptible | 200 | 100 | 250 | 37.5 - >300 |
| Resistant | 111 | >125 | >125 | 125 - >1024 |
Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Testing for Carbenicillin
1. Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate. b. Transfer the colonies to a tube of sterile saline or Mueller-Hinton broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
2. Inoculation: a. Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.
3. Disk Application: a. Aseptically place a Carbenicillin (100 µg) disk onto the inoculated agar surface. b. Gently press the disk to ensure complete contact with the agar.
4. Incubation: a. Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
5. Interpretation: a. Measure the diameter of the zone of inhibition in millimeters. b. Interpret the results based on established clinical breakpoints (e.g., CLSI guidelines). For P. aeruginosa, a zone of ≥16 mm is typically considered susceptible, while ≤10 mm is resistant.[7]
Protocol 2: Broth Microdilution MIC Determination for Carbenicillin
1. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of Carbenicillin. b. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
2. Inoculum Preparation: a. Prepare an inoculum as described in Protocol 1 and dilute it in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
3. Inoculation: a. Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).
4. Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
5. Interpretation: a. The MIC is the lowest concentration of Carbenicillin that completely inhibits visible bacterial growth.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway for inducible beta-lactamase production.
Caption: Experimental workflow for antimicrobial susceptibility testing.
References
- 1. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility of Pseudomonas aeruginosa to Carbenicillin and the Combination of Carbenicillin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: ko01501 [kegg.jp]
- 4. researchgate.net [researchgate.net]
- 5. cms.gov [cms.gov]
- 6. researchgate.net [researchgate.net]
- 7. Susceptibility of Pseudomonas aeruginosa to Carbenicillin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Carfecillin Efficacy in In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Carfecillin in in vivo studies. All quantitative data is summarized in tables, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vivo studies?
This compound is a β-lactam antibiotic and an orally administered phenyl ester of carbenicillin, functioning as a prodrug.[1] Upon oral administration, it is rapidly hydrolyzed in the body to release the active antibiotic, carbenicillin.[1] Its primary use in in vivo research is for modeling the treatment of urinary tract infections (UTIs), particularly those caused by susceptible Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[2][3]
Q2: How does this compound exert its antibacterial effect?
As a prodrug, this compound itself is inactive. In vivo, it is converted to carbenicillin, which is a bactericidal antibiotic.[1] Carbenicillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of peptidoglycan synthesis leads to a weakening of the cell wall and ultimately results in bacterial cell lysis and death.
Q3: Why use oral this compound instead of parenteral Carbenicillin in animal models?
Carbenicillin itself has poor oral bioavailability.[4] this compound, as a phenyl ester of carbenicillin, is well-absorbed after oral administration in mice, leading to significant blood concentrations of the active drug, carbenicillin.[1] Studies have shown that oral this compound is as effective as parenterally administered carbenicillin in treating experimental mouse infections, making it a valuable tool for studying orally available treatments for UTIs.[1]
Q4: What are the typical dosages of this compound used in animal studies?
The dosage of this compound can vary depending on the animal model and the severity of the infection. In rats, repeated oral doses of 180 and 275 mg/kg have been used without adverse effects on hepatic or renal function.[5] The LD50 for oral administration in albino mice is 3924 mg/kg, indicating low acute toxicity.[5]
Troubleshooting Guides
Issue 1: Lower than Expected Efficacy in a Mouse UTI Model
If you are observing poor bacterial clearance or a lack of significant reduction in colony-forming units (CFUs) in the bladder and kidneys of your mouse model, consider the following troubleshooting steps.
Caption: Peptidoglycan synthesis pathway and inhibition by Carbenicillin.
References
- 1. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The treatment of simple and complicated urinary tract infections with this compound; a new oral ester of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Effect of this compound on the body of animals in single and multiple administrations] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carfecillin Cytotoxicity in Eukaryotic Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Carfecillin-related cytotoxicity in eukaryotic cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a phenyl ester of Carbenicillin, making it a prodrug of this beta-lactam antibiotic.[1] In aqueous solutions, such as cell culture media, this compound hydrolyzes to its active form, Carbenicillin, and phenol.[1][2] Carbenicillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[3][4] In eukaryotic cell culture, it is often used to prevent bacterial contamination.
Q2: Is this compound or its breakdown products cytotoxic to eukaryotic cells?
While Carbenicillin is generally considered to have low toxicity towards mammalian cells, especially when compared to other antibiotics, it can exhibit cytotoxic effects at high concentrations.[5] Studies on human lymphocytes have shown that while therapeutic concentrations of Carbenicillin are not genotoxic, higher concentrations can affect parameters like chromosome aberrations and mitotic index.[6]
The hydrolysis of this compound also releases phenol, a compound known to be cytotoxic. The IC50 (the concentration at which 50% of cell viability is inhibited) of phenol varies depending on the cell line, but it is generally in the millimolar (mM) range. For example, the IC50 of phenol for human pulp fibroblasts has been reported to be 4.5 mM.
Q3: What are the visible signs of this compound-induced cytotoxicity?
Researchers may observe several signs of cytotoxicity in their cell cultures when using this compound, including:
-
Reduced cell proliferation and viability.
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
-
Increased presence of cellular debris in the culture medium.
-
A rapid decrease in the pH of the culture medium.
Q4: What is the recommended working concentration of this compound or Carbenicillin in cell culture?
For the selection of antibiotic-resistant cells, the recommended concentration of Carbenicillin typically ranges from 20 to 100 µg/mL. However, for determining the optimal concentration for your specific cell line and experimental conditions, it is highly recommended to perform a dose-response experiment, often referred to as a "kill curve."
Troubleshooting Guide: High Cytotoxicity Observed
If you are observing significant cytotoxicity in your cell cultures treated with this compound, consider the following troubleshooting steps:
Problem 1: Sub-optimal Antibiotic Concentration
Solution: The concentration of this compound/Carbenicillin may be too high for your specific cell line. It is crucial to determine the minimum inhibitory concentration (MIC) for your target bacteria and the maximum non-toxic concentration for your eukaryotic cells.
Experimental Protocol: Kill Curve Assay
A kill curve is a dose-response experiment to determine the minimum concentration of an antibiotic required to kill all non-resistant cells over a specific period.
Materials:
-
Your eukaryotic cell line of interest
-
Complete cell culture medium
-
Carbenicillin stock solution (e.g., 50 mg/mL in water, filter-sterilized)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Cell counting solution (e.g., Trypan Blue) and a hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Antibiotic Dilution Series: Prepare a serial dilution of Carbenicillin in your complete culture medium. A typical starting range for a kill curve is 50 to 1000 µg/mL. Include a vehicle-only control (medium without antibiotic).
-
Treatment: After allowing the cells to adhere (typically overnight), replace the medium with the prepared Carbenicillin dilutions.
-
Incubation and Observation: Incubate the cells for a period relevant to your planned experiments (e.g., 3-7 days). Observe the cells daily for morphological changes indicative of cytotoxicity.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a method such as the Trypan Blue exclusion assay or an MTT assay.
-
Determine Optimal Concentration: The optimal concentration for your experiments will be the lowest concentration that effectively prevents bacterial contamination without significantly impacting the viability of your eukaryotic cells.
Quantitative Data Summary
Table 1: Cytotoxicity of Phenol on Various Cell Lines
| Compound | Cell Line | Assay | IC50 |
| Phenol | Human Pulp Fibroblasts | Hoechst 33258 fluorescence assay | 4.5 mM |
| Phenolic Fraction | AMJ13 (Breast Cancer) | MTT Assay | 29.34 ± 2.37 µg/mL |
| Phenolic Fraction | SK-GT-4 (Esophageal Cancer) | MTT Assay | 21.97 ± 3.56 µg/mL |
Data for phenolic fractions are included to provide a broader context of the cytotoxicity of phenolic compounds.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound/Carbenicillin at various concentrations
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Carbenicillin. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbenicillin prodrugs: stability kinetics of alpha-phenyl and alpha-indanyl esters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. capricorn-scientific.com [capricorn-scientific.com]
- 5. Evaluation of genotoxicity of ampicillin and carbenicillin on human lymphocytes in vitro: chromosome aberrations, mitotic index, cell cycle kinetics, satellite associations of acrocentric chromosomes and sister chromatid exchanges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Carfecillin vs. Carbenicillin: A Comparative Analysis of In Vitro and In Vivo Efficacy
An objective guide for researchers and drug development professionals on the comparative performance of Carfecillin and its active metabolite, Carbenicillin, supported by experimental data.
This guide provides a comprehensive comparison of this compound and Carbenicillin, two important semi-synthetic penicillin antibiotics. This compound, the phenyl ester of Carbenicillin, is a prodrug designed for oral administration, which is then hydrolyzed in the body to its active form, Carbenicillin.[1][2][3][4] Carbenicillin itself is administered parenterally due to poor oral absorption.[5][6][7] This comparison delves into their in vitro and in vivo activities, supported by quantitative data, detailed experimental protocols, and visualizations of their relationship and experimental workflows.
Mechanism of Action
Both this compound, through its conversion to Carbenicillin, and Carbenicillin itself exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[2][5][6][7][8] This disruption of the cell wall integrity leads to cell lysis and bacterial death.
In Vitro Activity
The in vitro antibacterial activity of this compound is contingent upon its hydrolysis to Carbenicillin.[1] In standard in vitro testing conditions, particularly in the presence of serum, this compound is rapidly converted to Carbenicillin, and thus exhibits a similar antibacterial spectrum.[1] However, in tests where hydrolysis is limited, this compound shows less activity against Gram-negative bacteria and greater activity against Gram-positive cocci compared to Carbenicillin.[7]
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the comparative MIC values for Carbenicillin (and by extension, hydrolyzed this compound) against various bacterial strains.
| Bacterial Strain | Carbenicillin MIC (µg/mL) |
| Escherichia coli | 1.56 - 64[9] |
| Proteus mirabilis | 1.56 - 3.13[9] |
| Pseudomonas aeruginosa | 3.13 - >1024[9] |
| Staphylococcus aureus | Data not consistently available in search results |
| Streptococcus pyogenes | Data not consistently available in search results |
In Vivo Efficacy
A key advantage of this compound is its efficacy upon oral administration. In vivo studies in mice have demonstrated that orally administered this compound is as effective as parenterally administered Carbenicillin in treating systemic bacterial infections.[1][7]
Comparative Efficacy in Mouse Infection Model
| Infection Model | Treatment Route | Efficacy Outcome |
| Systemic mouse infections (e.g., E. coli, S. aureus) | Oral this compound | Comparable to parenteral Carbenicillin in protecting mice from lethal infections.[1] |
| Systemic mouse infections (e.g., E. coli, S. aureus) | Parenteral Carbenicillin | Effective in protecting mice from lethal infections.[1] |
Pharmacokinetics
This compound is well-absorbed after oral administration in mice, leading to significant concentrations of Carbenicillin in the blood.[7] In humans, therapeutic doses of this compound result in maximal Carbenicillin serum levels of approximately 20 µg/mL.[10] Carbenicillin, when administered parenterally, achieves peak plasma concentrations that are dependent on the dose and route of administration (intravenous or intramuscular).[11]
Pharmacokinetic Parameters
| Drug | Administration Route | Key Pharmacokinetic Findings |
| This compound | Oral | Well-absorbed and rapidly hydrolyzed to Carbenicillin.[7][9] In healthy humans, therapeutic doses lead to peak Carbenicillin serum levels of about 20 µg/mL.[10] |
| Carbenicillin | Parenteral (IV/IM) | Not absorbed from the GI tract.[11] Peak plasma concentrations after a 1g IM injection are 15-20 µg/mL.[11] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antibiotic, which is the lowest concentration that prevents visible growth of a bacterium.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Transfer the colonies into a tube with sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate.
-
The final volume in each well is typically 100 µL.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control) with 100 µL of the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[12]
-
In Vivo Efficacy Testing: Murine Systemic Infection Model
This protocol describes a general workflow for assessing the efficacy of an antibiotic in a mouse model of systemic infection.
-
Animal Model:
-
Use a suitable strain of mice (e.g., BALB/c), typically 6-8 weeks old.
-
-
Inoculum Preparation:
-
Culture the desired bacterial pathogen (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS).
-
Resuspend and dilute the bacteria in PBS to the desired concentration. The final inoculum dose should be predetermined in a pilot study to cause mortality in a high percentage of untreated animals within a specific timeframe (e.g., 48-72 hours).[13]
-
-
Infection:
-
Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension intraperitoneally (IP) into each mouse.[13]
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the test compound (e.g., oral this compound), a positive control (e.g., parenteral Carbenicillin), and a vehicle control via their respective routes of administration.
-
Multiple doses may be administered over the study period.[13]
-
-
Endpoint Analysis:
-
Monitor the mice for survival over a defined period (e.g., 7-14 days).
-
Alternatively, at a specific time point post-infection, euthanize the mice and aseptically collect tissues (e.g., spleen, liver, or blood).
-
Homogenize the tissues and perform serial dilutions for plating on appropriate agar to determine the bacterial load (CFU per gram of tissue or mL of blood).[13][14]
-
Visualizations
Caption: this compound activation pathway.
Caption: In vivo efficacy experimental workflow.
References
- 1. Carbenicillin indanyl sodium, an orally active derivative of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. woah.org [woah.org]
- 4. Comparison and evaluation of ticarcillin and carbenicillin using disk diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound and carindacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Preparation, hydrolysis, and oral absorption of alpha-carboxy esters of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Animal model distinguishing in vitro from in vivo carbenicillin-aminoglycoside interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carfecillin and Ampicillin for Plasmid Selection in Research
For researchers, scientists, and drug development professionals, the selection of an appropriate antibiotic is a critical step in molecular cloning and protein expression workflows. This guide provides a detailed comparison of Carfecillin and Ampicillin, two commonly used beta-lactam antibiotics for plasmid selection, with a focus on their performance, stability, and impact on experimental outcomes.
This comparison guide delves into the mechanisms of action, stability in culture media, and practical implications of using this compound (a pro-drug of Carbenicillin) and Ampicillin for the selection of transformed bacteria. Experimental data is presented to support the comparative analysis, and detailed protocols are provided for the effective use of both antibiotics.
Mechanism of Action and Resistance
Both this compound, which is rapidly hydrolyzed to Carbenicillin in solution, and Ampicillin are beta-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall.[1][2] They specifically target and inhibit the transpeptidase enzyme, which is essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[1][3] This inhibition leads to a weakened cell wall, ultimately causing cell lysis and death, particularly in actively dividing bacteria.[2][4]
Resistance to both antibiotics is most commonly conferred by a plasmid-encoded gene, bla (AmpR), which produces the enzyme beta-lactamase.[1][2] This enzyme hydrolyzes the beta-lactam ring, inactivating the antibiotic and allowing the bacteria harboring the plasmid to survive and proliferate.[1][3]
Performance Comparison: this compound vs. Ampicillin
The choice between this compound and Ampicillin can significantly impact the efficiency and cleanliness of a plasmid selection experiment. The primary differentiating factor is their chemical stability.
| Feature | This compound (Carbenicillin) | Ampicillin | References |
| Mechanism of Action | Inhibits bacterial cell wall synthesis | Inhibits bacterial cell wall synthesis | [1][2][3] |
| Resistance Mechanism | Hydrolysis by beta-lactamase | Hydrolysis by beta-lactamase | [1][2] |
| Stability in Media | More stable at varying temperatures and pH | Less stable, degrades more rapidly | [1][3][5] |
| Satellite Colony Formation | Significantly reduced | Prone to satellite colony formation | [5][6] |
| Typical Working Concentration | 50-100 µg/mL | 50-100 µg/mL | [5][7] |
| Relative Cost | More expensive | Less expensive | [2] |
Stability in Culture Media
Carbenicillin, the active form of this compound, is demonstrably more stable than Ampicillin in culture media, particularly with respect to heat and acidity.[1][5] This increased stability ensures that the selective pressure is maintained for a longer duration during bacterial culture.
Ampicillin, in contrast, is more susceptible to degradation.[4][6] This degradation is exacerbated by the secretion of beta-lactamase by the resistant colonies into the surrounding medium, which can lead to a significant reduction in the effective antibiotic concentration.[6]
| Antibiotic | Half-life in Culture Media (approx.) | Storage of Plates (4°C) | References |
| Carbenicillin | 3-10 fold longer than Ampicillin | Up to 1 month | [8][9][10] |
| Ampicillin | Shorter, concentration-dependent | Approx. 2-4 weeks | [8][10][11] |
Satellite Colony Formation
A significant drawback of using Ampicillin is the frequent formation of satellite colonies.[2][6] These are small colonies of non-transformed bacteria that can grow in the immediate vicinity of a large, antibiotic-resistant colony. This occurs because the beta-lactamase secreted by the resistant colony degrades the Ampicillin in the surrounding agar, creating a zone where non-resistant cells can survive.[5][6]
Due to its higher stability and slower inactivation by beta-lactamase, Carbenicillin significantly reduces the occurrence of satellite colonies, leading to cleaner and more reliable selection plates.[5][12]
Impact on Plasmid and Protein Yield
The stability of the selective antibiotic can also influence plasmid and recombinant protein yields. The degradation of Ampicillin can lead to the loss of selective pressure, allowing for the proliferation of plasmid-free cells in the culture.[4][13] This can result in lower overall plasmid prep yields and reduced protein expression levels.
One study indicated that optimizing the concentration of Ampicillin to 200 µg/mL significantly increased both plasmid and protein yields in E. coli.[14] Conversely, while a more stable beta-lactamase cassette in conjunction with Carbenicillin was shown to mitigate plasmid loss, it did not result in a significant difference in the final yield of the specific proteins tested in another study.[8] The use of the more stable Carbenicillin is generally recommended for large-scale cultures to ensure consistent selective pressure.[1]
Experimental Protocols
Preparation of Antibiotic Stock Solutions
Ampicillin Stock Solution (100 mg/mL)
-
Weigh out 1 g of Ampicillin sodium salt.
-
Dissolve in 10 mL of sterile deionized water.
-
Vortex until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot into sterile microcentrifuge tubes.
-
Store at -20°C for up to 6 months. Stock solutions can be stored at 4°C for about two weeks.[15]
This compound/Carbenicillin Stock Solution (50 mg/mL)
-
Weigh out 0.5 g of Carbenicillin disodium salt (this compound is typically used in vivo; for in vitro selection, Carbenicillin is standard).
-
Dissolve in 10 mL of sterile deionized water.
-
Vortex until fully dissolved.
-
Sterilize the solution using a 0.22 µm syringe filter.[12]
-
Aliquot into sterile microcentrifuge tubes.
-
Store at -20°C for up to six months.[12]
Preparation of LB Agar Plates with Antibiotic
-
Prepare Luria-Bertani (LB) agar according to your standard laboratory protocol.
-
Autoclave the LB agar to sterilize it.
-
Cool the autoclaved agar in a 50-55°C water bath until it is cool enough to handle.
-
Add the appropriate volume of the sterile antibiotic stock solution to achieve the desired final concentration (typically 50-100 µg/mL). For example, add 1 mL of a 50 mg/mL Carbenicillin stock solution to 1 L of LB agar for a final concentration of 50 µg/mL.
-
Gently swirl the flask to ensure the antibiotic is evenly distributed.
-
Pour the agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C. Ampicillin plates should be used within 2-4 weeks, while Carbenicillin plates can be stored for up to a month.[10][11]
Visualizing the Workflow and Mechanisms
Experimental Workflow for Plasmid Selection
Caption: A flowchart illustrating the key steps involved in plasmid selection using antibiotics.
Mechanism of Beta-Lactam Action and Resistance
Caption: The mechanism of action of beta-lactam antibiotics and the enzymatic resistance provided by beta-lactamase.
Conclusion and Recommendations
Both this compound (Carbenicillin) and Ampicillin are effective for plasmid selection when used appropriately. However, their differing stability profiles lead to important considerations for experimental design and execution.
-
Ampicillin is a cost-effective choice for routine, short-term cloning experiments.[2] However, researchers should be mindful of the potential for satellite colony formation and the importance of using fresh plates and stock solutions to ensure effective selection.[6][11]
-
This compound (Carbenicillin) is the superior choice for applications requiring high-stringency selection, such as the creation of stable cell lines, large-scale cultures for protein production, and experiments where satellite colonies could interfere with downstream applications.[1][5] Its higher stability provides more reliable and cleaner results, justifying the higher cost in many research and development settings.[5]
Ultimately, the choice between these two antibiotics will depend on the specific requirements of the experiment, budgetary constraints, and the desired level of experimental rigor. For critical applications where reproducibility and accuracy are paramount, the use of this compound (Carbenicillin) is strongly recommended.
References
- 1. goldbio.com [goldbio.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. khimexpert.com [khimexpert.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. addgene.org [addgene.org]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. ubpbio.com [ubpbio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
A Comparative Guide to the Validation of HPLC Methods for Carfecillin Quantification
For Researchers, Scientists, and Drug Development Professionals
Carfecillin, a phenyl ester prodrug of Carbenicillin, is an important oral antibiotic. Its therapeutic efficacy is dependent on its hydrolysis to the active form, Carbenicillin. Therefore, robust and validated analytical methods are crucial for the accurate quantification of this compound, often by measuring its active metabolite, Carbenicillin, in various matrices. This guide provides a comparative overview of two distinct validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Carbenicillin, which is the standard approach for assessing this compound.
The selection of an appropriate HPLC method is critical for ensuring the accuracy and reliability of pharmacokinetic, stability, and quality control studies. This document presents a side-by-side comparison of two published HPLC methodologies, detailing their experimental protocols and performance characteristics based on validation data.
Experimental Workflow for HPLC Method Validation
The validation of an HPLC method is a systematic process to ensure that the analytical procedure is suitable for its intended purpose. The general workflow involves several key stages, from initial method development to the assessment of various validation parameters.
Caption: General workflow for HPLC method validation.
Comparison of Validated HPLC Methods for Carbenicillin Quantification
This section compares two distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of Carbenicillin. Method 1 is a stability-indicating assay, crucial for analyzing the drug in the presence of its degradation products. Method 2 represents a typical method for quantifying Carbenicillin in biological matrices.
Experimental Protocols
A detailed breakdown of the experimental conditions for each method is provided below to allow for replication and comparison.
Table 1: Experimental Protocols for Carbenicillin HPLC Methods
| Parameter | Method 1: Stability-Indicating Assay | Method 2: Bioanalytical Assay |
| Stationary Phase (Column) | Symmetry C18 (4.6 x 75 mm, 3.5 µm) | Not Specified |
| Mobile Phase | Gradient elution with tetrabutylammonium hydroxide buffer (pH 6.8) and acetonitrile | Not Specified |
| Flow Rate | Not Specified | Not Specified |
| Injection Volume | Not Specified | Not Specified |
| Detection Wavelength | 215 nm and 254 nm (Photodiode Array Detector) | Not Specified |
| Run Time | 50 minutes | Not Specified |
Performance Characteristics
The validation parameters for each method are summarized in the following table to provide a clear comparison of their performance.
Table 2: Comparison of Validation Parameters for Carbenicillin HPLC Methods
| Validation Parameter | Method 1: Stability-Indicating Assay | Method 2: Bioanalytical Assay |
| Linearity Range | Not Specified | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified |
| Precision (RSD %) | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 1 µg/mL | Not Specified |
| Specificity | Method is specific and able to separate 12 beta-lactam compounds | Not Specified |
Detailed Methodologies
Method 1: Stability-Indicating RP-HPLC Method
This method was developed for the simultaneous determination of 12 beta-lactam compounds, including Carbenicillin, making it suitable for cleaning validation and cross-contamination studies.
-
Sample Preparation: The method is intended for swab samples in cleaning validation. The specific extraction procedure from the swabs is not detailed in the abstract.
-
Chromatographic Conditions: The separation was achieved on a Symmetry C18 column using a gradient elution profile with a mobile phase consisting of a tetrabutylammonium hydroxide buffer (pH 6.8) and acetonitrile. A photodiode array detector was used to monitor the eluting compounds at 215 nm and 254 nm. The total run time for the separation of all 12 compounds was 50 minutes.
-
Validation: The method was validated according to the International Conference on Harmonization (ICH) guidelines. The validation included specificity, system suitability, accuracy, linearity, and limit of quantification. The method was found to be specific for the 12 beta-lactam compounds. The limit of quantification (LOQ) was determined to be 1 µg/mL for all components based on the signal-to-noise ratio method.
Method 2: Bioanalytical RP-HPLC Method
Due to the limited availability of a complete, alternative validated method for this compound or Carbenicillin in the public domain, a detailed comparison with a second distinct method is not feasible based on the currently available information. For a comprehensive comparison, access to a second, fully described and validated method with all experimental and performance data would be required.
Conclusion
The presented stability-indicating RP-HPLC method (Method 1) provides a robust and specific approach for the simultaneous quantification of multiple beta-lactam antibiotics, including the active form of this compound. Its validation according to ICH guidelines ensures its suitability for quality control and cleaning validation purposes. For researchers and drug development professionals, this method can serve as a strong starting point for the development and validation of assays for this compound and its active metabolite, Carbenicillin. The selection of an optimal HPLC method will ultimately depend on the specific application, whether it be for stability testing, pharmacokinetic studies, or routine quality control. Further research to identify or develop and validate a dedicated method for the simultaneous analysis of this compound and Carbenicillin would be highly beneficial to the pharmaceutical community.
A Comparative Guide to the Anti-Pseudomonal Activity of Carfecillin and Ticarcillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-pseudomonal activity of Carfecillin and Ticarcillin, presenting supporting experimental data, detailed methodologies, and visualizations to aid in research and development.
Introduction
This compound and Ticarcillin are both semi-synthetic penicillin antibiotics belonging to the carboxypenicillin subclass, known for their activity against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. A key distinction is that this compound is a phenyl ester of Carbenicillin, which rapidly hydrolyzes in the presence of serum or body tissues to release its active form, Carbenicillin.[1][2][3] Therefore, the in vivo anti-pseudomonal activity of this compound is attributable to Carbenicillin. This guide will compare the performance of Carbenicillin (as the active form of this compound) and Ticarcillin against P. aeruginosa.
Mechanism of Action
Both Ticarcillin and Carbenicillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They specifically target and covalently bind to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4] Inhibition of these enzymes leads to a weakened cell wall and ultimately, cell lysis. Pseudomonas aeruginosa possesses multiple PBPs, and the affinity of these antibiotics for specific PBPs can influence their potency.
Mechanism of action of Carboxypenicillins.
Comparative Anti-pseudomonal Activity
In vitro studies have consistently demonstrated that Ticarcillin is more potent than Carbenicillin against P. aeruginosa. Generally, Ticarcillin exhibits a two- to four-fold greater activity than Carbenicillin against most strains of this bacterium.[5][6]
Table 1: Minimum Inhibitory Concentration (MIC) of Ticarcillin and Carbenicillin against Pseudomonas aeruginosa
| Antibiotic | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Ticarcillin | 253 (random) | ≤0.4 to >400 | 25 | - | [7][8] |
| Carbenicillin | 253 (random) | 0.8 to >400 | 50 | - | [7][8] |
| Ticarcillin | 164 | - | 64 - 128 | - | [4][9] |
| Carbenicillin | 164 | - | 64 - 128 | - | [4][9] |
| Carbenicillin | 200 | - | 100 | - | [10] |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of antibiotics against P. aeruginosa.
Broth Microdilution Method
This method involves preparing serial dilutions of the antibiotics in a liquid growth medium in a 96-well microtiter plate.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: Stock solutions of Ticarcillin and Carbenicillin are prepared according to CLSI guidelines.
-
Inoculum: A bacterial suspension is prepared from 4-5 colonies of P. aeruginosa grown overnight on a non-selective agar plate. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Microtiter Plates: Standard 96-well plates.
2. Procedure:
-
Dispense 100 µL of sterile CAMHB into each well of the microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first well of a row and perform serial twofold dilutions across the plate.
-
Inoculate each well with 10 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Broth Microdilution Workflow.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism.
1. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA).
-
Antibiotics: Stock solutions of Ticarcillin and Carbenicillin.
-
Inoculum: Prepared as described for the broth microdilution method and then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Petri Dishes: Standard sterile petri dishes.
2. Procedure:
-
Prepare a series of molten MHA plates, each containing a specific concentration of the antibiotic. This is done by adding a defined volume of the antibiotic stock solution to the molten agar before pouring the plates.
-
Allow the agar to solidify.
-
Spot-inoculate the surface of each plate with the standardized bacterial suspension using a multipoint inoculator.
-
Include a growth control plate (no antibiotic).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation:
-
The MIC is the lowest concentration of the antibiotic that prevents the growth of the organism, defined as no growth, one or two colonies, or a faint haze.
Agar Dilution Workflow.
Conclusion
Both this compound (via its active metabolite Carbenicillin) and Ticarcillin are effective against Pseudomonas aeruginosa. However, the available in vitro data consistently indicate that Ticarcillin possesses greater potency, generally being two- to four-fold more active than Carbenicillin. The choice between these agents in a research or clinical setting would depend on various factors, including the specific susceptibility of the infecting strain, pharmacokinetic properties, and the clinical context. The provided experimental protocols, based on established standards, offer a reliable framework for conducting further comparative studies.
References
- 1. Penicillin-binding proteins, porins and outer-membrane permeability of carbenicillin-resistant and -susceptible strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing Clinical and Laboratory Standards Institute M45 antimicrobial susceptibility testing methods and breakpoints for Pseudomonas other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
Comparative Efficacy of Carfecillin and Ciprofloxacin in UTI Models: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carfecillin and Ciprofloxacin, two antibacterial agents with applications in the treatment of urinary tract infections (UTIs). The comparison is based on their distinct mechanisms of action, in vitro efficacy against common uropathogens, and the methodologies used to evaluate them in preclinical UTI models. Due to a lack of direct head-to-head comparative studies in the available literature, this guide synthesizes data from individual studies on each compound to offer a comprehensive overview for research and drug development purposes.
Introduction
Urinary tract infections are among the most common bacterial infections, necessitating effective antimicrobial therapies. This guide focuses on two distinct antibiotics: this compound, a prodrug of Carbenicillin, and Ciprofloxacin, a broad-spectrum fluoroquinolone.
-
This compound is the phenyl ester of Carbenicillin and is designed for oral administration.[1] Following absorption, it is rapidly hydrolyzed into Carbenicillin, its active form, which belongs to the β-lactam class of antibiotics.[2][3]
-
Ciprofloxacin is a second-generation fluoroquinolone antibiotic known for its broad-spectrum activity against a wide range of bacteria.[4][5] It is frequently prescribed for both uncomplicated and complicated UTIs.[5]
Mechanism of Action
The antibacterial effects of this compound (via Carbenicillin) and Ciprofloxacin are achieved through fundamentally different pathways, targeting bacterial cell wall synthesis and DNA replication, respectively.
Carbenicillin (Active form of this compound): As a member of the penicillin family, Carbenicillin inhibits the final step in peptidoglycan synthesis, a critical component of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Ciprofloxacin: This fluoroquinolone targets bacterial DNA synthesis.[4] It specifically inhibits two essential enzymes: DNA gyrase and topoisomerase IV.[4][6] By binding to these enzymes, Ciprofloxacin traps them on the DNA, leading to the formation of DNA-protein complexes that block DNA replication and transcription.[7] This process ultimately results in double-strand DNA breaks and bacterial cell death.[7]
In Vitro Efficacy
The in vitro efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize available MIC data for Carbenicillin (as the active form of this compound) and Ciprofloxacin against Escherichia coli, a primary causative agent of UTIs.
Note: The data presented is compiled from various studies and does not represent a direct comparative experiment.
Table 1: MIC of Carbenicillin against E. coli
| Strain | MIC (µg/mL) | Reference |
| E. coli (General) | 50 | [8] |
| E. coli ATCC 25922 | Not specified, used in susceptibility testing | [9][10] |
Table 2: MIC of Ciprofloxacin against E. coli
| Strain/Condition | MIC (µg/mL) | Reference |
| Susceptible | ≤ 1 | [11] |
| Intermediate | 2 | [11] |
| Resistant | ≥ 4 | [11] |
| Uropathogenic E. coli (UPEC) UTI89 | ≤ 0.045 (in µM) | [7] |
| Ciprofloxacin-susceptible strains | Range: 0.1 to 5 (MPC values) | |
| Ciprofloxacin-resistant isolates | MIC50: 32, MIC90: 64-128 |
Experimental Protocols: Murine Model of UTI
Preclinical evaluation of antibiotics for UTIs often employs a murine model. While no specific protocol comparing this compound and Ciprofloxacin was found, the following represents a generalized experimental workflow for establishing a UTI in mice to test antibiotic efficacy.[4][12][13]
Objective: To evaluate the in vivo efficacy of an antibiotic in reducing bacterial load in the bladder and kidneys of mice with induced UTIs.
Materials:
-
Female mice (e.g., C3H/HeJ or other susceptible strains)
-
Uropathogenic E. coli (UPEC) strain (e.g., UTI89)
-
Luria-Bertani (LB) agar and broth
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Sterile catheters (e.g., 24-gauge)
-
Test compounds (this compound, Ciprofloxacin) and vehicle control
Procedure:
-
Inoculum Preparation:
-
Culture a UPEC strain from a frozen stock on an LB agar plate.
-
Inoculate a single colony into LB broth and grow statically at 37°C for 24-48 hours to promote the expression of type 1 pili, which are important for bladder colonization.
-
Harvest bacteria by centrifugation, wash with PBS, and resuspend to a final concentration of approximately 10^8 CFU/mL.
-
-
Transurethral Inoculation:
-
Anesthetize the mice.
-
Gently insert a lubricated sterile catheter into the bladder via the urethra.
-
Instill a 50 µL suspension of the UPEC inoculum directly into the bladder.
-
Slowly withdraw the catheter.
-
-
Antibiotic Treatment:
-
At a predetermined time post-infection (e.g., 24 or 48 hours), begin treatment with the test compounds.
-
Administer this compound (orally) and Ciprofloxacin (subcutaneously or orally) at desired dosages. A vehicle control group should be included.
-
Treatment is typically continued for a set number of days (e.g., 3-7 days), with dosing once or twice daily.
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on LB agar.
-
Incubate the plates overnight at 37°C and count the colony-forming units (CFU) to determine the bacterial load per gram of tissue.
-
-
Data Analysis:
-
Compare the CFU counts between the treated and control groups to determine the reduction in bacterial load.
-
Statistical analysis (e.g., t-test or ANOVA) is used to assess the significance of the observed differences.
-
Conclusion
This compound and Ciprofloxacin represent two distinct classes of antibiotics with different mechanisms for treating UTIs. This compound, through its active form Carbenicillin, disrupts bacterial cell wall synthesis, a hallmark of β-lactam antibiotics. In contrast, Ciprofloxacin inhibits DNA replication, a mechanism characteristic of fluoroquinolones.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. unthsc.edu [unthsc.edu]
- 4. A murine model of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Working concentration with Carbenicillin - Bacteria Escherichia coli - BNID 108847 [bionumbers.hms.harvard.edu]
- 9. Genomic characterization of a multidrug-resistant uropathogenic Escherichia coli and evaluation of Echeveria plant extracts as antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility testing of anaerobic bacteria with 100-microg carbenicillin disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Susceptibility to first choice antimicrobial treatment for urinary tract infections to Escherichia coli isolates from women urine samples in community South Brazil | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 12. Video: Generating Urinary Tract Infection Model: A Technique to Administer Uropathogenic Bacteria in Mouse to Develop Urinary Tract Infection Model - Experiment [jove.com]
- 13. Establishment and Characterization of UTI and CAUTI in a Mouse Model [jove.com]
- 14. Carbenicillin | PPTX [slideshare.net]
A Comparative Guide to the Cross-Reactivity of Carfecillin in Antibiotic Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected performance of Carfecillin in antibiotic immunoassays. Due to the limited availability of direct experimental data on this compound's cross-reactivity in commercial immunoassay kits, this guide leverages established biochemical principles and data from structurally related compounds to provide a robust analytical framework.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is a phenyl ester prodrug of the antibiotic Carbenicillin.[1][2][3][4] This means that in a biological system, this compound is rapidly hydrolyzed to form Carbenicillin, its active form. This relationship is fundamental to understanding its behavior in immunoassays.
Immunoassay cross-reactivity refers to the extent to which an antibody binds to substances other than its target analyte. In the context of antibiotic residue testing, high cross-reactivity of a related compound can lead to a positive result, indicating the potential presence of the parent antibiotic.
Structural Relationship and Predicted Cross-Reactivity
The core structure of this compound is identical to that of Carbenicillin, with the addition of a phenyl ester group. This ester linkage is readily cleaved by esterases present in biological samples (e.g., milk, tissue) and even through non-enzymatic hydrolysis.
Figure 1: Biochemical conversion of this compound to Carbenicillin.
Given this rapid conversion, it is highly probable that immunoassays designed to detect Carbenicillin will also detect this compound. The degree of cross-reactivity will largely depend on the assay conditions and the pre-treatment of the sample. If conditions allow for hydrolysis, the cross-reactivity is expected to approach 100%.
Comparative Data
While direct experimental data for this compound is scarce in publicly available literature and product datasheets, we can infer its performance by examining the cross-reactivity profiles of immunoassays for Penicillin G, a closely related beta-lactam antibiotic. The following table is based on data from a commercially available Penicillin G ELISA kit and includes other penicillin derivatives to provide a comparative context. The value for this compound is an educated estimation based on its prodrug nature.
| Compound | Target Analyte | Immunoassay Type | Reported Cross-Reactivity (%) |
| This compound (estimated) | Carbenicillin/Penicillin | ELISA | ~100% (with hydrolysis) |
| Ampicillin | Penicillin G | ELISA | 100% |
| Benzylpenicillin (Penicillin G) | Penicillin G | ELISA | 100% |
| Amoxicillin | Penicillin G | ELISA | 85% |
| Cloxacillin | Penicillin G | ELISA | 30% |
Data for Ampicillin, Benzylpenicillin, Amoxicillin, and Cloxacillin are sourced from a commercial Penicillin G ELISA kit datasheet. The cross-reactivity for this compound is an estimate based on its conversion to Carbenicillin.
Experimental Protocols
To definitively determine the cross-reactivity of this compound in a specific immunoassay, a standard competitive ELISA protocol would be followed.
Key Experiment: Determination of Cross-Reactivity by Competitive ELISA
Objective: To quantify the cross-reactivity of this compound in a Carbenicillin-specific competitive ELISA.
Materials:
-
Carbenicillin ELISA Kit (containing microtiter plate pre-coated with anti-Carbenicillin antibodies, Carbenicillin-HRP conjugate, standards, wash buffer, substrate, and stop solution)
-
This compound standard
-
Sample matrix (e.g., antibiotic-free milk, buffer)
-
Esterase solution (optional, to ensure complete hydrolysis)
-
Microplate reader
Protocol:
-
Preparation of Standards:
-
Prepare a serial dilution of the Carbenicillin standard provided in the kit according to the manufacturer's instructions.
-
Prepare a serial dilution of the this compound standard in the same concentration range as the Carbenicillin standard.
-
-
Sample Preparation (with hydrolysis):
-
For samples where hydrolysis is to be ensured, incubate the this compound standard dilutions with an esterase solution at 37°C for a specified time (e.g., 30 minutes) prior to adding to the ELISA plate.
-
-
Immunoassay Procedure:
-
Add a fixed volume of the Carbenicillin-HRP conjugate to each well of the microtiter plate.
-
Add an equal volume of either the Carbenicillin standards, this compound standards, or samples to the corresponding wells.
-
Incubate the plate according to the kit's instructions (e.g., 60 minutes at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 15 minutes) to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the logarithm of the Carbenicillin standard concentrations.
-
Determine the concentration of Carbenicillin that causes 50% inhibition of the maximum signal (IC50).
-
Determine the IC50 for this compound from its dilution series.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Carbenicillin / IC50 of this compound) x 100
-
Figure 2: Generalized workflow for a competitive ELISA.
Discussion and Alternatives
The high likelihood of this compound cross-reactivity in Carbenicillin immunoassays has significant implications for antibiotic residue testing. A positive result in such an assay when testing a sample containing this compound would accurately reflect the potential for the presence of the active Carbenicillin compound.
For confirmatory analysis and to differentiate between this compound and Carbenicillin, alternative analytical methods are necessary. These include:
-
High-Performance Liquid Chromatography (HPLC): This technique can separate this compound and Carbenicillin based on their different chemical properties, allowing for individual quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a higher level of specificity and sensitivity for both identification and quantification of both compounds.
Conclusion
References
A Comparative Guide to Validating Bioassays for Carfecillin Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating a bioassay to determine the potency of Carfecillin, an alpha-phenyl ester of carbenicillin. As this compound hydrolyzes to Carbenicillin to exert its antibacterial effect, the bioassay indirectly measures the concentration of the active form.[1] This document outlines the critical parameters for validation, compares the primary bioassay method with an alternative chemical method, and provides detailed experimental protocols.
Comparison of Potency Assay Methods: Microbiological Bioassay vs. HPLC
The potency of an antibiotic can be determined by its biological activity or by quantifying the active pharmaceutical ingredient (API). Microbiological assays measure the former, while chemical methods like High-Performance Liquid Chromatography (HPLC) determine the latter. The choice of method depends on the specific requirements of the analysis.
| Parameter | Microbiological Bioassay (Agar Diffusion) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the inhibitory effect of the antibiotic on a susceptible microorganism. | Separates and quantifies the concentration of the active drug molecule. |
| Measures | Biological activity (Potency) | Concentration of the active ingredient |
| Linearity (r²) | ≥ 0.98 | > 0.99 |
| Precision (RSD%) | Intra-assay: ≤ 11%, Inter-assay: ≤ 10% | < 2% |
| Accuracy (Recovery %) | 98% - 102% | 98% - 102% |
| Specificity | Can be affected by other biologically active substances. | Highly specific for the target molecule. |
| Advantages | Directly measures biological activity, cost-effective.[2] | High precision, accuracy, and specificity; can detect impurities. |
| Disadvantages | Higher variability, longer incubation times. | Does not measure biological activity, more expensive equipment. |
Experimental Protocols
Microbiological Bioassay Validation Protocol: Agar Diffusion Method
This protocol is based on the cylinder-plate or disk diffusion method, a widely accepted technique for determining antibiotic potency.
1. Preparation of Materials:
-
Test Organism: Pseudomonas aeruginosa (a strain sensitive to Carbenicillin but resistant to Benzylpenicillin is recommended).
-
Culture Media: Mueller-Hinton Agar or a suitable alternative.
-
This compound Standard: A reference standard of known potency.
-
Phosphate Buffer: To prepare dilutions of the standard and sample.
-
Sterile Saline: For preparation of the microbial inoculum.
-
Sterile Petri Dishes, Cylinders/Disks, Pipettes.
2. Preparation of Inoculum:
-
Aseptically transfer a loopful of the test organism to a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
3. Preparation of Assay Plates:
-
Pour a base layer of sterile agar into Petri dishes and allow it to solidify.
-
Inoculate a top layer of molten agar with the prepared microbial suspension and pour it over the base layer.
-
Once solidified, place sterile stainless steel cylinders or blank paper disks onto the agar surface.
4. Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the this compound reference standard in phosphate buffer.
-
Create a series of at least five serial dilutions from the stock solution to generate a standard curve.
-
Prepare the this compound test sample in the same buffer to an expected concentration within the range of the standard curve.
5. Assay Procedure:
-
Fill the cylinders or apply a defined volume of the standard dilutions and sample solutions to the disks on the prepared plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
6. Data Analysis and Validation:
-
Measure the diameter of the zones of inhibition for both the standard and the sample.
-
Plot the logarithm of the concentration of the standard against the zone diameter to generate a standard curve.
-
Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.
-
Validation Parameters:
-
Linearity: Assess the correlation coefficient (r²) of the standard curve, which should be ≥ 0.98.
-
Precision:
-
Repeatability (Intra-assay): Perform the assay with multiple replicates of the same sample on the same day. The Relative Standard Deviation (RSD) should be ≤ 11%.
-
Intermediate Precision (Inter-assay): Perform the assay on different days with different analysts and/or equipment. The RSD should be ≤ 10%.
-
-
Accuracy: Spike a placebo with a known concentration of this compound and calculate the percent recovery. The recovery should be between 98% and 102%.
-
Specificity: Analyze a placebo sample to ensure no zone of inhibition is produced.
-
Visualizations
Experimental Workflow for Bioassay Validation
Caption: Workflow for the validation of a microbiological bioassay for this compound potency.
Mechanism of Action of Penicillins
This compound is a prodrug that is hydrolyzed to Carbenicillin. Carbenicillin, like other penicillin antibiotics, inhibits the formation of the bacterial cell wall.
Caption: Simplified mechanism of action of this compound via inhibition of bacterial cell wall synthesis.
References
Carfecillin in the Age of Resistance: A Comparative Analysis Against ESBL-Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of extended-spectrum β-lactamase (ESBL)-producing bacteria represent a significant challenge to modern medicine, rendering many penicillin and cephalosporin antibiotics ineffective. This guide provides a comparative analysis of Carfecillin, an older β-lactam antibiotic, and its active metabolite, Carbenicillin, against other β-lactam antibiotics in the context of ESBL-producing Enterobacteriaceae. This report will delve into the available, though limited, experimental data, detail relevant testing methodologies, and contextualize the historical role of early penicillins in the face of evolving resistance mechanisms.
Executive Summary
This compound, a phenyl ester of Carbenicillin, is a prodrug that is hydrolyzed in the body to release its active form, Carbenicillin.[1][2][3][4] Therefore, its antibacterial activity is attributable to Carbenicillin. While Carbenicillin was effective against a range of Gram-negative bacteria upon its introduction, the proliferation of ESBLs has severely limited its clinical utility against these resistant strains. ESBLs are enzymes that effectively hydrolyze and inactivate many β-lactam antibiotics, including penicillins and cephalosporins.[5][6] Contemporary treatment for infections caused by ESBL-producing organisms typically involves carbapenems or newer β-lactam/β-lactamase inhibitor combinations, against which this compound and Carbenicillin offer little to no clinical advantage.
Comparative In Vitro Activity of β-Lactam Antibiotics
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of various β-lactam antibiotics against ESBL-producing Escherichia coli and Klebsiella pneumoniae, the most common ESBL-producing species. Due to the limited contemporary research on Carbenicillin against well-characterized ESBL producers, historical data and data on related compounds are used to provide context.
Table 1: Comparative MIC90 Values (mg/L) of Selected β-Lactam Antibiotics against ESBL-Producing E. coli
| Antibiotic Class | Antibiotic | MIC90 (mg/L) |
| Penicillins | Carbenicillin | >128* |
| Piperacillin-Tazobactam | 64 | |
| Cephalosporins | Cefotaxime | >128 |
| Ceftazidime | >128 | |
| Cefepime | 32 | |
| Carbapenems | Imipenem | 0.5 |
| Meropenem | 0.25 | |
| Ertapenem | 1 |
Table 2: Comparative MIC90 Values (mg/L) of Selected β-Lactam Antibiotics against ESBL-Producing K. pneumoniae
| Antibiotic Class | Antibiotic | MIC90 (mg/L) |
| Penicillins | Carbenicillin | >128* |
| Piperacillin-Tazobactam | >256 | |
| Cephalosporins | Cefotaxime | >128 |
| Ceftazidime | >128 | |
| Cefepime | 64 | |
| Carbapenems | Imipenem | 1 |
| Meropenem | 1 | |
| Ertapenem | 2 |
*Note: As with E. coli, recent, specific MIC90 data for Carbenicillin against contemporary ESBL-producing K. pneumoniae is scarce. This value is an estimation based on expected resistance.
Mechanism of Action and Resistance
Carbenicillin, the active form of this compound, acts by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial membrane, which are essential for the final steps of peptidoglycan synthesis.[1] This disruption leads to cell lysis and bacterial death.
ESBLs confer resistance by hydrolyzing the β-lactam ring, the core structure of penicillin and cephalosporin antibiotics. This enzymatic cleavage renders the antibiotic unable to bind to its PBP target. The most common families of ESBLs are TEM, SHV, and CTX-M. While the parent TEM-1 enzyme hydrolyzes ampicillin more readily than Carbenicillin, the mutations that give rise to the ESBL phenotype dramatically increase the spectrum of activity to include third-generation cephalosporins and other penicillins.
References
- 1. Treatment of Infections Caused by Extended-Spectrum-Beta-Lactamase-, AmpC-, and Carbapenemase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preserving the antimicrobial arsenal: exploring alternatives to carbapenems in ESBL battles within the southeast of Ireland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of New β-Lactamase Inhibitor Combinations against blaNDM, blaKPC, and ESBL-Producing Enterobacteriales Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison Between Carbapenems and β-Lactam/β-Lactamase Inhibitors in the Treatment for Bloodstream Infections Caused by Extended-Spectrum β-Lactamase-Producing Enterobacteriaceae: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Carfecillin and Carindacillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two oral prodrugs of carbenicillin: Carfecillin and Carindacillin. Both agents were developed to improve the oral bioavailability of carbenicillin, a broad-spectrum penicillin antibiotic. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and presents visual representations of metabolic pathways and experimental workflows.
Executive Summary
This compound and Carindacillin are both phenyl and indanyl esters of carbenicillin, respectively, designed for oral administration. Upon absorption, they are rapidly hydrolyzed by esterases in the body to release the active moiety, carbenicillin. A direct comparative study in human volunteers concluded that there are no significant differences in the pharmacokinetic profiles of this compound and Carindacillin.[1] Both prodrugs effectively deliver carbenicillin into the systemic circulation, achieving therapeutic concentrations, particularly in the urinary tract.
Pharmacokinetic Data Comparison
While a head-to-head study found no significant pharmacokinetic differences, the following table summarizes available data for the resulting carbenicillin concentrations after oral administration of each prodrug from separate studies. It is important to note that these values are not from a direct comparative study and were obtained under different study conditions.
| Pharmacokinetic Parameter | This compound (as Carbenicillin) | Carindacillin (as Carbenicillin) |
| Maximum Plasma Concentration (Cmax) | ~20 µg/mL | 7 - 14 µg/mL |
| Route of Administration | Oral | Oral |
| Active Metabolite | Carbenicillin | Carbenicillin |
Note: The Cmax for this compound is reported from a study in 10 healthy subjects, while the Cmax for Carindacillin is reported from a study with doses of 500-1000 mg administered four times daily.[2][3]
Metabolic Pathway
Both this compound and Carindacillin are prodrugs that undergo hydrolysis to release the active antibiotic, carbenicillin. This metabolic conversion is a crucial step for their therapeutic activity.
Caption: Metabolic pathway of this compound and Carindacillin to Carbenicillin.
Experimental Protocols
The pharmacokinetic parameters of this compound and Carindacillin are typically determined through in vivo studies in healthy human volunteers. The following is a generalized experimental protocol for such a study.
Study Design
A randomized, crossover study is often employed where a cohort of healthy adult volunteers receives a single oral dose of either this compound or Carindacillin. After a washout period, subjects receive the alternate drug.
Drug Administration and Sample Collection
-
Fasting: Subjects typically fast overnight before drug administration.
-
Dosing: A single oral dose of the designated prodrug (e.g., 500 mg or 1 g) is administered with a standardized volume of water.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).
-
Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine Collection: Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion.
Bioanalytical Method
The concentration of the active metabolite, carbenicillin, in plasma and urine samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Generalized workflow for a pharmacokinetic study of oral prodrugs.
Discussion
Both this compound and Carindacillin serve as effective oral delivery systems for carbenicillin. Their rapid hydrolysis to the active form ensures that therapeutic concentrations are achieved. The primary utility of these oral formulations is in treating urinary tract infections, where high concentrations of carbenicillin are excreted.[3] The finding that their pharmacokinetic profiles are not significantly different suggests that they can be considered therapeutically equivalent in terms of delivering carbenicillin to the systemic circulation. The choice between the two may therefore depend on other factors such as formulation, cost, and local availability.
Conclusion
This compound and Carindacillin exhibit comparable pharmacokinetic properties, both acting as efficient prodrugs for oral delivery of carbenicillin. Researchers and clinicians can consider them to be bioequivalent in their ability to provide systemic levels of the active antibiotic.
References
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Carfecillin Disposal
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Carfecillin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents potential harm from exposure but also mitigates the broader ecological impact of pharmaceutical waste. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Understanding this compound and its Hazards
This compound is a penicillin-type antibiotic.[1] Safety Data Sheets (SDS) for similar compounds, such as Carbenicillin disodium salt, classify it as a hazardous chemical that may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][4] Therefore, it must be handled and disposed of with care, following institutional and regulatory guidelines for hazardous waste.
Core Principles of Pharmaceutical Waste Management
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[5][6] A key aspect of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[5][7] Improper disposal can lead to the release of active pharmaceutical ingredients into the environment, potentially harming aquatic life and contributing to the development of antibiotic-resistant bacteria.[8][9][10]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of hazardous pharmaceutical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Characterize the Waste: All expired, unused, or contaminated this compound, including stock solutions and materials used in its handling (e.g., contaminated personal protective equipment, labware), should be considered hazardous chemical waste.[11]
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous or biohazardous waste. Use designated, clearly labeled hazardous waste containers.[6] Hazardous pharmaceutical waste is typically collected in black containers.[5]
2. Container Management:
-
Use Approved Containers: Collect this compound waste in containers that are compatible with the chemical, properly sealed, and labeled as "Hazardous Waste Pharmaceuticals."[12]
-
Labeling: The label should clearly identify the contents (this compound), the associated hazards (e.g., sensitizer), and the accumulation start date.
3. Storage:
-
Designated Storage Area: Store the waste containers in a secure, well-ventilated area, away from incompatible materials.[2]
-
Follow Accumulation Limits: Adhere to your facility's generator status requirements regarding the amount of hazardous waste that can be stored on-site and the time limits for storage.[6]
4. Disposal:
-
Engage a Licensed Waste Hauler: The disposal of hazardous pharmaceutical waste must be handled by a licensed hazardous waste transporter.[6] Your institution's EHS department will have procedures for arranging waste pickup.
-
Manifesting: A hazardous waste manifest will be required for off-site transportation and disposal.[6][12] This document tracks the waste from your facility to its final destination.
-
Treatment and Final Disposal: The primary method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[5]
5. Spills and Decontamination:
-
Spill Response: In the event of a spill, follow your laboratory's established spill response protocol. This typically involves containing the spill, decontaminating the area, and collecting all cleanup materials as hazardous waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and respiratory protection, when handling this compound and its waste.[3]
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| EPA Generator Status | Determined by the quantity of hazardous waste generated per month. | [6] |
| Acutely Hazardous Waste (P-listed) Limit | ≤ 2.2 lbs (1 kg) per month for Conditionally Exempt Small Quantity Generators (CESQGs). | [6] |
| Non-Acutely Hazardous Waste Limit | ≤ 220 lbs (100 kg) per month for CESQGs. | [6] |
| Waste Manifest Retention | Must be kept on file for at least 3 years. | [6] |
| Employee Training | Required for all personnel handling hazardous pharmaceutical waste. | [5] |
Experimental Protocols
Detailed experimental protocols for the chemical inactivation of this compound prior to disposal are not standard practice due to the complexities and potential for generating other hazardous byproducts. The recommended and safest approach is disposal via a licensed hazardous waste contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound | C23H22N2O6S | CID 33672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cephamls.com [cephamls.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. leegov.com [leegov.com]
- 7. michigan.gov [michigan.gov]
- 8. Antibiotics come with 'environmental side effects,' experts say | EurekAlert! [eurekalert.org]
- 9. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thestatesman.com [thestatesman.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Operational Guide for Handling Carfecillin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Carfecillin. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is the phenyl ester of Carbenicillin and rapidly hydrolyzes to Carbenicillin.[1][2] Therefore, it is prudent to handle this compound with the same precautions as Carbenicillin. The primary hazards associated with Carbenicillin, and by extension this compound, include the potential to cause allergic skin reactions and allergy or asthma-like symptoms if inhaled.[3][4][5][6]
Recommended Personal Protective Equipment (PPE)
Consistent adherence to the use of appropriate PPE is the most critical line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978 standard).[7] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[8] | Prevents skin contact and absorption. Double gloving provides an additional layer of protection in case of a tear or puncture in the outer glove.[8] |
| Body Protection | Disposable, solid-front, long-sleeved gown made of a low-permeability fabric such as polyethylene-coated polypropylene.[7][8] Cuffs should be tight-fitting (knit or elastic).[8] | Protects the skin and personal clothing from contamination in the event of a spill or splash. |
| Eye and Face Protection | Safety goggles and a full-face shield, or a full-facepiece respirator.[7][9] | Protects the eyes and face from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-certified N95 respirator is recommended, especially when handling the powder form outside of a containment hood.[10] | Prevents the inhalation of aerosolized particles, which can cause respiratory sensitization.[4][5] |
| Head and Foot Covering | Disposable head, hair, and shoe covers should be utilized to prevent the spread of contamination.[7] | Minimizes the risk of contaminating personal items and other laboratory areas. |
Logical Relationship of Personal Protective Equipment
The selection and use of PPE follow a logical sequence to ensure comprehensive protection.
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
Step-by-Step Handling Protocol
-
Preparation : Before handling this compound, ensure the designated work area (preferably a chemical fume hood or a Class II Biosafety Cabinet) is clean and uncluttered.[4] Gather all necessary equipment and PPE.
-
Gowning and Gloving : Don all required PPE as specified in the table above. Remember to double-glove, with the outer glove covering the cuff of the gown.[8]
-
Handling the Compound :
-
Handle solid this compound in a well-ventilated area to avoid creating and inhaling dust.[4]
-
When weighing, use a containment balance or work within a fume hood.
-
For solutions, be mindful of potential splashes.
-
-
Post-Handling :
-
After handling is complete, wipe down the work surface with an appropriate cleaning agent.
-
Carefully doff PPE, removing the outer gloves first. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.[8]
-
Storage Plan
-
Short-term storage (days to weeks) : Store in a dry, dark environment at 0 - 4°C.[11][12]
-
Long-term storage (months to years) : Store at -20°C.[11][12]
-
Keep the container tightly closed.[4]
Disposal Plan
All this compound waste, including contaminated PPE and unused material, must be disposed of as hazardous pharmaceutical waste.
-
Segregation : Collect all this compound-contaminated waste in a designated, clearly labeled, leak-proof hazardous waste container. These containers are often color-coded black.[13]
-
Collection : Do not mix with other waste streams.
-
Disposal : The waste must be handled by a licensed hazardous waste disposal service, typically involving incineration.[13] Under no circumstances should this compound or its solutions be poured down the drain. [13] For non-hazardous pharmaceuticals not on a flush list, the FDA recommends mixing them with an unappealing substance like dirt or cat litter before placing them in a sealed bag in the trash; however, given the sensitizing nature of this compound, professional hazardous waste disposal is the appropriate route.[14]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Emergency Contact and Exposure Response
| Emergency Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water.[4] If irritation or a rash develops, seek medical attention.[5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or if respiratory symptoms such as wheezing or coughing occur, seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[15] |
Spill Response Workflow
In the event of a spill, follow this workflow to ensure safe and effective cleanup.
Caption: Step-by-step workflow for the safe cleanup of a this compound spill.
References
- 1. This compound | C23H22N2O6S | CID 33672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cephamls.com [cephamls.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. halyardhealth.com [halyardhealth.com]
- 11. medkoo.com [medkoo.com]
- 12. medkoo.com [medkoo.com]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 14. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 15. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
